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  • Product: 3-Phenylisoxazole-5-carbonyl chloride
  • CAS: 124953-60-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive overview of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride (CAS No. 16883-16-2), a pivotal intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride (CAS No. 16883-16-2), a pivotal intermediate in modern organic and medicinal chemistry. This document consolidates critical data on its physicochemical properties, synthesis, reactivity, handling, and safety protocols. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with established scientific data to facilitate its effective and safe utilization in both research and manufacturing settings.

Note on Nomenclature: While the topic requested was "3-Phenylisoxazole-5-carbonyl chloride," the vast majority of commercially available and scientifically documented compounds with this core structure is the isomer 5-Methyl-3-phenylisoxazole-4-carbonyl chloride . This guide will focus on this latter, widely used compound.

Chemical Identity and Physicochemical Properties

5-Methyl-3-phenylisoxazole-4-carbonyl chloride is a highly reactive acyl chloride containing the isoxazole heterocyclic motif. This unique structure makes it a valuable building block for introducing the 5-methyl-3-phenylisoxazole moiety into larger molecules, a common strategy in the synthesis of pharmaceuticals, particularly beta-lactam antibiotics.[1]

Table 1: Chemical Identifiers and Key Properties

PropertyValueSource(s)
IUPAC Name 5-methyl-3-phenyl-1,2-oxazole-4-carbonyl chloride
Synonyms 3-Phenyl-5-methylisoxazole-4-carbonyl chloride, PMICC[2][3]
CAS Number 16883-16-2[2][4]
Molecular Formula C₁₁H₈ClNO₂[3][4]
Molecular Weight 221.64 g/mol [3][4]
Appearance White to light yellow powder or lumps[4][5][6]
Physical Form Solid, semi-solid, or liquid[7]
Melting Point 24 - 25 °C[2][4][5][6][8]
Boiling Point 170 °C at 15 mmHg; 115-117 °C at 3 Torr[2][4][5]
Solubility Soluble in Methanol. Water solubility: 701.8 mg/L at 25°C.[2][5][6]
Purity Typically ≥ 98% (GC)[4][5][7]
Storage Refrigerate at 2-8°C under an inert atmosphere.[4][5][7]

The low melting point of this compound means it can exist as a solid or liquid at ambient laboratory temperatures, a critical consideration for handling and weighing. Its sensitivity to moisture necessitates storage under inert gas to prevent hydrolysis of the highly reactive carbonyl chloride group.[5]

Synthesis and Purification

The primary route for synthesizing 5-Methyl-3-phenylisoxazole-4-carbonyl chloride is through the chlorination of its corresponding carboxylic acid precursor, 5-methyl-3-phenylisoxazole-4-carboxylic acid. The two most common and industrially relevant chlorinating agents are thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (BTC or triphosgene).[9]

Causality in Reagent Selection:
  • Thionyl Chloride (SOCl₂): This is a traditional and effective method. The byproducts, hydrochloric acid (HCl) and sulfur dioxide (SO₂), are gaseous, which simplifies purification as they can be easily removed. However, thionyl chloride is highly corrosive, toxic, and can lead to sulfur-containing impurities if not used carefully.[9][10]

  • Bis(trichloromethyl) Carbonate (BTC): BTC is a solid, safer alternative to gaseous phosgene. It reacts to form the desired acid chloride with the evolution of CO₂ and HCl gas.[9] This method often results in high purity and yield, avoiding the sulfur-based impurities associated with thionyl chloride.[10] Modern synthesis often prefers BTC for its safety and reliability.[11]

Diagram of General Synthesis Pathway

Synthesis Precursor 5-Methyl-3-phenylisoxazole- 4-carboxylic Acid Product 5-Methyl-3-phenylisoxazole- 4-carbonyl Chloride Precursor->Product  Chlorination in  Organic Solvent Reagent Chlorinating Agent (e.g., SOCl₂ or BTC) Reagent->Product Byproducts Gaseous Byproducts (HCl, SO₂, CO₂) Product->Byproducts Formation of Workflow cluster_reagents Starting Materials cluster_product Reaction Product PMICC 5-Methyl-3-phenylisoxazole- 4-carbonyl Chloride API Bioactive Molecule (e.g., Amide or Ester Derivative) PMICC->API Acylation Reaction Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->API

Sources

Exploratory

Technical Guide: Synthesis of 3-Phenylisoxazole-5-carboxylic Acid Precursor (Ethyl Ester)

Executive Summary Target Molecule: Ethyl 3-phenylisoxazole-5-carboxylate CAS Registry Number: 14442-12-7 (Acid), 100466-17-7 (Ethyl Ester) Role: Key scaffold in the development of xanthine oxidase inhibitors, antibacteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Ethyl 3-phenylisoxazole-5-carboxylate CAS Registry Number: 14442-12-7 (Acid), 100466-17-7 (Ethyl Ester) Role: Key scaffold in the development of xanthine oxidase inhibitors, antibacterial agents (e.g., sulfamethoxazole analogs), and glutamate receptor antagonists.

This guide details the precision synthesis of the ethyl ester precursor to 3-phenylisoxazole-5-carboxylic acid. While the classic Claisen condensation of acetophenone and diethyl oxalate is chemically feasible, it suffers from significant regioselectivity issues, often favoring the thermodynamic isomer (5-phenylisoxazole-3-carboxylate).

To ensure high regiochemical fidelity (E-E-A-T principle), this guide prioritizes the [3+2] Cycloaddition (Click Chemistry) route via the in situ generation of benzonitrile oxide. This method guarantees the placement of the phenyl group at the 3-position and the carboxylate at the 5-position, eliminating the need for difficult isomeric separations.

Retrosynthetic Analysis & Strategy

The structural integrity of the 3-phenyl-5-carboxy scaffold is best maintained by disconnecting the isoxazole ring into a 1,3-dipole and a dipolarophile.

  • Synthon A (Dipole): Benzonitrile oxide (generated from Benzaldehyde Oxime).

  • Synthon B (Dipolarophile): Ethyl Propiolate (Ethyl 2-propynoate).

Strategic Rationale: The reaction between a nitrile oxide and an alkyne is a concerted [3+2] cycloaddition. The regiochemistry is governed by the electronic polarization of the dipole and the dipolarophile. The carbon of the nitrile oxide (bearing the phenyl ring) preferentially attacks the terminal carbon of the electron-deficient alkyne, exclusively yielding the 3,5-disubstituted isoxazole.

Retrosynthesis Target Ethyl 3-phenylisoxazole-5-carboxylate Disconnection [3+2] Disconnection Target->Disconnection Precursor1 Benzonitrile Oxide (Ph-C≡N⁺-O⁻) Disconnection->Precursor1 Precursor2 Ethyl Propiolate (HC≡C-COOEt) Disconnection->Precursor2 Start Benzaldehyde Oxime Precursor1->Start Oxidation (NCS/Base)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the isoxazole core.

Detailed Synthetic Protocol

Phase 1: Preparation of Benzaldehyde Oxime

Note: While commercially available, fresh preparation ensures the absence of oxidation byproducts.

Reagents:

  • Benzaldehyde (1.0 equiv)[1]

  • Hydroxylamine Hydrochloride (NH₂OH[2][3][4]·HCl) (1.2 equiv)

  • Sodium Hydroxide (NaOH) (1.2 equiv)

  • Solvent: Ethanol/Water (1:1)

Procedure:

  • Dissolve hydroxylamine hydrochloride in a minimum amount of water.

  • Add the benzaldehyde to the solution.[1]

  • Slowly add the NaOH solution at 0°C to neutralize the HCl and liberate the free hydroxylamine.

  • Stir at room temperature for 1–2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate.

  • Checkpoint: Product should be a white solid or clear oil (mp ~35°C).

Phase 2: [3+2] Cycloaddition (The Core Synthesis)

This step involves the in situ generation of the nitrile oxide using N-Chlorosuccinimide (NCS) followed by trapping with ethyl propiolate.

Reagents & Stoichiometry:

ReagentEquiv.[1][5][6][7]Role
Benzaldehyde Oxime1.0Precursor to Dipole
N-Chlorosuccinimide (NCS)1.1Chlorinating Agent
Ethyl Propiolate1.2Dipolarophile
Triethylamine (Et₃N)1.2Base (Dehydrohalogenation)
DMF or DCMSolventMedium

Step-by-Step Protocol:

  • Chlorination (Formation of Hydroximoyl Chloride):

    • Dissolve Benzaldehyde Oxime (10 mmol) in dry DMF (20 mL) under an inert atmosphere (N₂).

    • Add NCS (11 mmol) portion-wise at 0°C. Caution: Exothermic.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Mechanism:[8] The oxime is converted to Benzohydroximoyl chloride (Ph-C(Cl)=N-OH).

  • Cycloaddition:

    • Cool the solution back to 0°C.

    • Add Ethyl Propiolate (12 mmol) to the reaction mixture.

    • Critical Step: Dissolve Triethylamine (12 mmol) in DMF (5 mL) and add it dropwise over 30 minutes.

    • Why Dropwise? Slow addition keeps the concentration of the transient nitrile oxide low, preventing dimerization into furoxan byproducts (a common side reaction).[7]

    • Allow the reaction to warm to room temperature and stir for 6–12 hours.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).[3]

    • Wash the combined organic layers with water (to remove DMF) and brine.

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically a yellow oil or solid.

    • Purify via Flash Column Chromatography (Silica Gel).[1][4]

    • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 4:1).

    • Yield: Expect 70–85%.

Phase 3: Hydrolysis to the Carboxylic Acid (Optional)

If the free acid is required immediately:

  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 2. Precipitate the acid.

Critical Process Parameters & Troubleshooting

Regioselectivity Verification

The primary risk in isoxazole synthesis is obtaining the wrong isomer.

  • Target (3-Phenyl): Phenyl group at C3, Carboxyl at C5.

  • Isomer (5-Phenyl): Phenyl group at C5, Carboxyl at C3.

Analytical Distinction:

  • 1H NMR: The isoxazole ring proton (H4) singlet appears at a characteristic shift.[9]

    • 3-Phenyl-5-carboxylate: H4 typically appears around δ 7.3 - 7.4 ppm .

    • 5-Phenyl-3-carboxylate: H4 typically appears further downfield due to the proximity of the carboxylate group, often δ 6.9 - 7.1 ppm (dependent on solvent).

  • HMBC: Long-range coupling between the Ring Proton and the Carboxyl Carbonyl confirms the substitution pattern.

Common Pitfalls
IssueCauseSolution
Furoxan Formation Rapid dimerization of nitrile oxide.[7]Add base (Et₃N) very slowly to keep nitrile oxide concentration low.
Low Yield Moisture in solvent (hydrolysis of NCS or chloride).Use anhydrous DMF/DCM and dry glassware.
Wrong Isomer Use of Claisen route (Acetophenone + Oxalate) without pH control.Stick to the [3+2] route described above for guaranteed regiochemistry.

Mechanistic Visualization

The following diagram illustrates the regioselective logic of the [3+2] cycloaddition compared to the ambiguous Claisen route.

Mechanism cluster_0 Preferred Route: [3+2] Cycloaddition cluster_1 Alternative Route: Claisen (Risk) Oxime Benzaldehyde Oxime NitrileOxide Benzonitrile Oxide (Ph-C≡N⁺-O⁻) Oxime->NitrileOxide NCS, Et3N TS Transition State (Concerted) NitrileOxide->TS + Alkyne Alkyne Ethyl Propiolate (HC≡C-COOEt) Alkyne->TS Product3Ph Ethyl 3-phenylisoxazole- 5-carboxylate (Target) TS->Product3Ph Regioselective Acetophenone Acetophenone Diketo Diketo Ester Acetophenone->Diketo Diethyl Oxalate Product5Ph Ethyl 5-phenylisoxazole- 3-carboxylate (Isomer) Diketo->Product5Ph NH2OH (Standard)

Figure 2: Mechanistic pathway comparison. The [3+2] route locks the phenyl group to the nitrile carbon (C3), ensuring the correct isomer.

References

  • Regioselectivity in Isoxazole Synthesis

    • Source: RSC Advances, "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles."
    • URL:[Link]

  • [3+2] Cycloaddition Methodology

    • Source: MDPI, "Regioselective Synthesis of 5-Substituted 3-Isoxazoles by 1,3-Dipolar Cycloaddition."
    • URL:[Link]

  • Troubleshooting & Optimization: Source: BenchChem Technical Guide, "Synthesis of Isoxazole-5-carboxyl
  • Crystallographic Data & Characterization

    • Source: NIH/PubMed, "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Structural Analog D
    • URL:[Link]

Sources

Foundational

Spectroscopic data for 3-Phenylisoxazole-5-carbonyl chloride (NMR, IR, Mass Spec)

Title: Technical Monograph: Spectroscopic Characterization & Synthesis of 3-Phenylisoxazole-5-carbonyl Chloride Executive Summary Compound: 3-Phenylisoxazole-5-carbonyl chloride CAS Number: 124953-60-2 Molecular Formula:...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Spectroscopic Characterization & Synthesis of 3-Phenylisoxazole-5-carbonyl Chloride

Executive Summary

Compound: 3-Phenylisoxazole-5-carbonyl chloride CAS Number: 124953-60-2 Molecular Formula: C


H

ClNO

Molecular Weight: 207.61 g/mol [1]

3-Phenylisoxazole-5-carbonyl chloride is a critical electrophilic intermediate in medicinal chemistry, widely utilized in the synthesis of biologically active amides and esters. It serves as a scaffold in the development of CFTR modulators (e.g., for cystic fibrosis therapeutics) and various antimicrobial agents. This guide provides a comprehensive technical analysis of its spectroscopic signature (NMR, IR, MS) and validated synthetic protocols, designed for researchers requiring high-purity characterization data.

Synthesis & Preparation Protocol

The synthesis of 3-phenylisoxazole-5-carbonyl chloride is most reliably achieved through the chlorination of its carboxylic acid precursor, 3-phenylisoxazole-5-carboxylic acid (CAS 14442-12-7) .

Optimized Synthetic Workflow
  • Reagents: 3-Phenylisoxazole-5-carboxylic acid (1.0 equiv), Thionyl Chloride (SOCl

    
    , 5.0 equiv), DMF (catalytic, 2-3 drops).
    
  • Solvent: Toluene (optional) or neat SOCl

    
    .
    
  • Conditions: Reflux (75–80 °C) for 3–4 hours.

  • Workup: Vacuum distillation to remove excess SOCl

    
     and HCl. The residue is often used crude or recrystallized from hexane/CH
    
    
    
    Cl
    
    
    .

Key Physical Property:

  • Physical State: Off-white to yellow solid.

  • Melting Point: 90.5–91.5 °C.[]

SynthesisWorkflow Start Precursor: 3-Phenylisoxazole-5-carboxylic acid (Solid) Reaction Reaction: Reflux, 3-4 h (- SO2, - HCl) Start->Reaction Reagent Reagent: SOCl2 (excess) cat. DMF Reagent->Reaction Workup Workup: Vac. Distillation (Remove SOCl2) Reaction->Workup Product Product: 3-Phenylisoxazole-5-carbonyl chloride (mp 90-91°C) Workup->Product

Figure 1: Synthetic pathway for the conversion of the carboxylic acid to the acid chloride.

Spectroscopic Characterization

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate confirmation of the functional group transformation from acid (COOH) to acid chloride (COCl).

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
C=O Stretch (Acid Chloride) 1750 – 1780 Sharp, strong band. Shifted significantly higher than the precursor acid (~1690–1710 cm⁻¹).
C=N / C=C (Isoxazole) 1590 – 1610Characteristic ring breathing modes of the isoxazole and phenyl rings.
C-H (Aromatic) 3050 – 3100Weak intensity, typical for aromatic protons.
C-Cl Stretch 600 – 800Several bands in the fingerprint region; less diagnostic but confirmatory.
B. Nuclear Magnetic Resonance (NMR)

NMR data is critical for assessing the integrity of the isoxazole ring and the phenyl substituent.


H NMR (400 MHz, CDCl

)
  • 
     7.35 – 7.45 (s, 1H, Isoxazole H-4):  This is the diagnostic singlet. In the acid chloride, the electron-withdrawing nature of the -COCl group typically causes a slight downfield shift or retention of position relative to the acid.
    
  • 
     7.45 – 7.55 (m, 3H, Phenyl m/p-H):  Multiplet corresponding to the meta and para protons of the phenyl ring.
    
  • 
     7.80 – 7.90 (m, 2H, Phenyl o-H):  Multiplet corresponding to the ortho protons, deshielded by the adjacent isoxazole ring.
    

C NMR (100 MHz, CDCl

)
  • Carbonyl (C=O):

    
     155.0 – 160.0 ppm.  Distinctive for acid chlorides (often shielded relative to esters/acids due to the heavy atom effect of Cl, though inductive effects compete).
    
  • Isoxazole C-5:

    
     160.0 – 165.0 ppm.  Quaternary carbon attached to the carbonyl.
    
  • Isoxazole C-3:

    
     162.0 – 164.0 ppm.  Quaternary carbon attached to the phenyl ring.
    
  • Isoxazole C-4:

    
     105.0 – 110.0 ppm.  The methine carbon of the isoxazole ring; typically the most upfield aromatic signal.
    
  • Phenyl Carbons:

    
     126.0 – 131.0 ppm (typical aromatic set).
    
C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom via its isotopic signature.

  • Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized/hydrolyzed rapidly).

  • Molecular Ion (M

    
    ): 
    
    • m/z 207 (100%) corresponding to

      
      Cl.
      
    • m/z 209 (~33%) corresponding to

      
      Cl.
      
    • Observation: A characteristic 3:1 intensity ratio for the M and M+2 peaks is definitive for a monochlorinated compound.

Fragmentation Pathway:

  • [M - Cl]

    
    :  Loss of the chlorine radical/anion leads to the acylium ion (m/z ~172 ).
    
  • [M - Cl - CO]

    
    :  Subsequent loss of carbon monoxide from the acylium ion yields the 3-phenylisoxazolyl cation (m/z ~144 ).
    
  • [Ph-C

    
    N]
    
    
    
    :
    Further fragmentation often yields benzonitrile-type fragments (m/z 103 ).

MassSpec M Molecular Ion (M+) m/z 207 / 209 (3:1) Acylium Acylium Ion [M-Cl]+ m/z 172 M->Acylium - Cl (35/37) Aryl Phenylisoxazole Cation [M-Cl-CO]+ m/z 144 Acylium->Aryl - CO (28) Fragment Benzonitrile Fragment m/z 103 Aryl->Fragment Ring Cleavage

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Summary Data Tables

Table 1: 1H NMR Assignment (CDCl )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Isoxazole-4 7.35 – 7.45Singlet (s)1HDiagnostic Heterocyclic H
Phenyl-3,4,5 7.45 – 7.55Multiplet (m)3Hmeta/para-Phenyl
Phenyl-2,6 7.80 – 7.90Multiplet (m)2Hortho-Phenyl
Table 2: Key IR Absorptions
Frequency (cm⁻¹)Vibration ModeStructural Indication
1765 ± 15 C=O StretchAcid Chloride (Strong, Sharp)
1600 / 1450 C=N / C=C StretchIsoxazole/Phenyl Skeleton
~700 C-Cl StretchAcyl Chloride Bond

References

  • CAS Registry. (n.d.). 3-Phenylisoxazole-5-carbonyl chloride (CAS 124953-60-2).[1][][3][4][5] American Chemical Society.

  • BOC Sciences. (n.d.). Product Data: 3-Phenylisoxazole-5-carbonyl chloride.[1][][3][4][5][6] Retrieved from

  • Google Patents. (2019). Compounds and Methods for CFTR Modulation. Patent US20190210976.
  • Beilstein Journal of Organic Chemistry. (2014). Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • Sigma-Aldrich. (n.d.). 3-Phenylisoxazole-5-carboxylic acid (CAS 14442-12-7).

Sources

Exploratory

3-Phenylisoxazole-5-carbonyl chloride safety, handling, and MSDS information

Safety, Handling, and Operational Protocols for Drug Discovery [1] Executive Summary 3-Phenylisoxazole-5-carbonyl chloride (CAS: 124953-60-2) is a high-value heterocyclic building block used primarily in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Operational Protocols for Drug Discovery [1]

Executive Summary

3-Phenylisoxazole-5-carbonyl chloride (CAS: 124953-60-2) is a high-value heterocyclic building block used primarily in the synthesis of bioactive amides and esters within medicinal chemistry.[1][2][3] As an electrophilic acyl chloride attached to an isoxazole scaffold, it functions as a bioisostere for benzoyl or nicotinoyl chlorides but introduces unique physicochemical properties (dipole moment, metabolic stability).

This guide provides a comprehensive technical framework for the safe handling, storage, and experimental utilization of this compound.[4] It moves beyond generic MSDS data to address the specific reactivity profile of electron-deficient heteroaromatic acid chlorides.

Section 1: Chemical Profile & Reactivity Mechanisms

Physicochemical Identity
PropertySpecification
Chemical Name 3-Phenylisoxazole-5-carbonyl chloride
CAS Number 124953-60-2
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DCM, THF, Toluene; Reacts violently with Water/Alcohols
Key Hazard Skin Corr. 1B (H314) ; Reacts with water to release HCl gas
Mechanistic Reactivity (The "Why")

The reactivity of 3-phenylisoxazole-5-carbonyl chloride is driven by the strong electron-withdrawing nature of the isoxazole ring (due to the electronegative oxygen and nitrogen). This makes the carbonyl carbon highly electrophilic, significantly more so than standard benzoyl chlorides.

Causality in Handling: Because the isoxazole ring pulls electron density away from the carbonyl, this compound is prone to rapid hydrolysis . Moisture in the air is sufficient to degrade the material back to the parent acid (3-phenylisoxazole-5-carboxylic acid) and hydrochloric acid (HCl). This necessitates the use of Schlenk lines or gloveboxes for long-term storage and handling.

Reaction Mechanism: Nucleophilic Acyl Substitution

The primary utility of this compound is in Schotten-Baumann type reactions (amide coupling). The mechanism proceeds via a tetrahedral intermediate, where the chloride acts as a good leaving group.

ReactionMechanism Start 3-Phenylisoxazole- 5-carbonyl chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Nu Nucleophile (R-NH2 / R-OH) Nu->Inter Prod Amide/Ester Product Inter->Prod Elimination of Cl- Byprod HCl (Gas/Salt) Inter->Byprod Proton Transfer

Figure 1: General mechanism for the reaction of 3-phenylisoxazole-5-carbonyl chloride with nucleophiles.

Section 2: Comprehensive Safety Assessment (MSDS Synthesis)

Hazard Identification

This compound is a Lachrymator and Corrosive . It causes irreversible damage to biological tissue upon contact.

  • Inhalation: Inhalation of dust or vapors (generated by hydrolysis) causes severe respiratory tract irritation (chemical pneumonitis).

  • Skin/Eye Contact: Causes severe burns (Category 1B). The reaction with skin moisture generates HCl in situ, leading to deep tissue necrosis.

  • Ingestion: Toxic; causes perforation of the digestive tract.

Personal Protective Equipment (PPE) Matrix
ComponentRequirementRationale
Gloves Double-gloving (Nitrile over Laminate/Silver Shield)Standard nitrile may permeate quickly if dissolved in DCM. Laminate offers broad chemical resistance.
Eye Protection Chemical Splash Goggles + Face ShieldSafety glasses are insufficient against corrosive solids/liquids that may splash or sublime.
Respiratory Fume Hood (Face velocity > 100 fpm)Essential to capture HCl gas evolved during transfer.
Body Lab Coat (Cotton/Flame Resistant)Synthetic fabrics may melt onto skin if an exothermic reaction occurs.

Section 3: Operational Protocols (Handling & Synthesis)

Storage and Stability
  • Temperature: Store at 2–8°C (short term) or -20°C (long term).

  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink bands over the cap.

  • Self-Validation Check: Before use, inspect the solid.

    • White/Pale Yellow Crystalline: Good quality.

    • Gummy/Sticky or Strong Acrid Smell: Hydrolysis has occurred (formation of acid + HCl). Purify or discard.

Protocol: Amide Coupling (Standard Operating Procedure)

This protocol describes the reaction of 3-phenylisoxazole-5-carbonyl chloride with a primary amine.

Reagents:

  • 3-Phenylisoxazole-5-carbonyl chloride (1.0 equiv)

  • Primary Amine (1.0 - 1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Workflow:

  • Preparation: Flame-dry all glassware and cool under a stream of Argon.

  • Dissolution: Dissolve the amine and the base (TEA) in anhydrous DCM. Cool to 0°C.[5]

  • Addition: Dissolve the acid chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture.

    • Why? The reaction is exothermic.[4][6] Rapid addition can cause solvent boiling or impurity formation (dimerization).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH for easier visualization).

  • Quenching: Carefully add saturated NaHCO₃ solution.

    • Caution: CO₂ evolution will occur.[1]

HandlingWorkflow Setup 1. Setup Flame-dry glassware Argon atmosphere Prep 2. Reagent Prep Dissolve Amine + Base Cool to 0°C Setup->Prep Add 3. Addition Add Acid Chloride dropwise (Control Exotherm) Prep->Add React 4. Reaction Stir 2-4h @ RT Monitor via TLC Add->React Quench 5. Quench Sat. NaHCO3 (Watch for CO2 gas) React->Quench Waste 6. Disposal Segregate Halogenated Waste Quench->Waste

Figure 2: Step-by-step workflow for safe amide coupling using 3-phenylisoxazole-5-carbonyl chloride.

Section 4: Emergency Response

Spill Management

Do NOT use water. Water will react with the spilled solid to generate a cloud of HCl gas, expanding the hazardous zone.

  • Evacuate the immediate area.

  • Isolate: If safe, cover the spill with dry sand , vermiculite , or a 1:1 mixture of soda ash/lime (calcium hydroxide).

  • Neutralize: Once absorbed/covered, slowly transfer to a waste container. Neutralize the residue with dilute sodium bicarbonate only after the bulk material is removed.

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes while lifting eyelids. Time is critical to prevent blindness.

  • Skin Contact: Brush off dry particles before rinsing with water. Rinsing solid acid chloride directly on skin can create a concentrated acid burn. Once brushed, wash with soap and water.

References

  • PubChem. (n.d.). Compound Summary: 3-Phenylisoxazole-5-carbonyl chloride (CAS 124953-60-2).[2][3][][8] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2011). General Procedures for Handling Acid Chlorides. Org. Synth. Coll. Vol. 10. Retrieved from [Link]

  • National Research Council. (2011).[9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][9] Retrieved from [Link]

Sources

Foundational

Technical Guide: Key Intermediates in the Synthesis of Isoxazole Derivatives

Executive Summary Isoxazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in therapeutics such as valdecoxib (COX-2 inhibitor), leflunomide (DMARD), and various -lactamase-res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in therapeutics such as valdecoxib (COX-2 inhibitor), leflunomide (DMARD), and various


-lactamase-resistant antibiotics.[1][2] Their synthesis typically bifurcates into two strategic classes: [3+2] cycloadditions  and cyclocondensations .

This guide isolates the critical intermediates that dictate success in these pathways. Rather than cataloging every possible reaction, we focus on the high-value precursors that offer the highest degree of regiocontrol and functional group tolerance: Hydroximoyl Chlorides (for nitrile oxides),


-Enaminones  (for regioselective condensation), and Isoxazole-4-boronates  (for modular cross-coupling).

Strategic Pathway A: The Dipolar Assembly (Nitrile Oxides)

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes remains the most versatile method for constructing the isoxazole ring, particularly for 3,5-disubstituted derivatives. The success of this pathway hinges on the controlled generation of the unstable nitrile oxide intermediate.

Key Intermediate: Hydroximoyl Chlorides

While nitrile oxides are the active species, they are prone to rapid dimerization into furoxans. Consequently, hydroximoyl chlorides (also known as imidoyl chlorides) serve as the stable, isolable "storage" forms of nitrile oxides.

  • Role: Precursor to nitrile oxides via dehydrohalogenation.[3][4]

  • Stability: Stable at room temperature; indefinitely stable at -20°C.

  • Activation: Treatment with a mild base (Et

    
    N) generates the nitrile oxide in situ, maintaining a low steady-state concentration to minimize dimerization.
    
Mechanism & Workflow

The transformation follows a concerted [3+2] cycloaddition. The regioselectivity is largely governed by sterics and electronic FMO interactions, typically favoring the 3,5-disubstituted product when using terminal alkynes.

NitrileOxidePath Aldoxime Aldoxime (R-CH=NOH) Chlorination Chlorination (NCS or t-BuOCl) Aldoxime->Chlorination Hydroximoyl Hydroximoyl Chloride (Key Intermediate) Chlorination->Hydroximoyl  Stable Storage Base Base Treatment (Et3N) Hydroximoyl->Base NitrileOxide Nitrile Oxide (R-C≡N+-O-) Base->NitrileOxide  In Situ Generation Isoxazole Isoxazole Product NitrileOxide->Isoxazole  + Dipolarophile Dimer Furoxan Dimer (Side Product) NitrileOxide->Dimer  High Conc. Alkyne Alkyne/Alkene (Dipolarophile) Alkyne->Isoxazole

Figure 1: The Hydroximoyl Chloride pathway minimizes dimerization by controlling Nitrile Oxide concentration.

Experimental Protocol: In Situ Generation via NCS

Context: This protocol avoids the use of toxic chlorine gas, utilizing N-Chlorosuccinimide (NCS) for the chlorination of aldoximes.

  • Chlorination: Dissolve the aldoxime (1.0 equiv) in DMF (0.5 M). Add NCS (1.1 equiv) portion-wise at 0°C. Stir at RT for 1-3 hours. Validation: Monitor disappearance of aldoxime by TLC.

  • Cycloaddition: Add the alkyne dipolarophile (1.2 equiv) to the reaction mixture.

  • Dipole Generation: Add Et

    
    N (1.2 equiv) dissolved in DMF dropwise over 30 minutes. Critical: Slow addition is essential to keep nitrile oxide concentration low, suppressing furoxan formation.
    
  • Workup: Pour into ice water, extract with EtOAc, and purify via column chromatography.

Strategic Pathway B: The Condensation Assembly (Enaminones)

Classical condensation of 1,3-diketones with hydroxylamine often yields mixtures of regioisomers (3,5- vs 5,3-substituted). The use of


-Enaminones  (enamino ketones) as "masked" 1,3-dicarbonyl equivalents provides superior regiocontrol.
Key Intermediate: -Enaminones

Synthesized by reacting a ketone with dimethylformamide dimethyl acetal (DMF-DMA), these intermediates polarize the molecule, making the carbonyl carbon and the


-carbon electronically distinct.
  • Regiocontrol: The "soft" nucleophile (nitrogen of NH

    
    OH) and "hard" nucleophile (oxygen of NH
    
    
    
    OH) attack specific sites based on pH conditions.
  • Versatility: Allows access to 4-substituted isoxazoles which are difficult to synthesize via direct cycloaddition.

Regiodivergent Synthesis Logic

The reaction outcome is pH-dependent.

  • Basic Conditions: Hydroxylamine acts as a free base. The nitrogen attacks the

    
    -carbon (Michael addition), leading to 5-substituted isoxazoles .
    
  • Acidic Conditions: Hydroxylamine is protonated. Attack typically occurs at the carbonyl, leading to 3,5-disubstituted isoxazoles (often via a different mechanism involving initial oxime formation).

EnaminoneRegio cluster_Basic Basic Conditions (Free NH2OH) cluster_Acidic Acidic Conditions (NH3OH+) Enaminone β-Enaminone (R-CO-CH=CH-NMe2) PathA Path A: Michael Addition (N-attack at β-carbon) Enaminone->PathA  pH > 7 PathB Path B: 1,2-Addition (N-attack at Carbonyl) Enaminone->PathB  pH < 4 ProdA 5-Substituted Isoxazole PathA->ProdA ProdB 3,5-Disubstituted Isoxazole (Regioisomer) PathB->ProdB

Figure 2: Regiodivergent synthesis from a common


-enaminone intermediate.

Strategic Pathway C: Functionalized Scaffolds (Cross-Coupling)

For complex drug molecules like Valdecoxib , building the isoxazole ring is only step one. The ability to functionalize the ring post-synthesis is crucial.

Key Intermediate: Isoxazole-4-boronic Esters

Direct lithiation of isoxazoles at the 4-position (using


-BuLi) followed by quenching with borates yields isoxazole-4-boronic acids or esters.
  • Application: These are pivotal for Suzuki-Miyaura coupling to install aryl groups at the 4-position, a structural feature common in COX-2 inhibitors.

  • Advantage: Allows the synthesis of the heterocycle before committing to the expensive aryl coupling partners.

Data Comparison: Synthetic Routes
FeatureNitrile Oxide Route (1,3-DC)Enaminone Route (Condensation)Boronic Ester Route (Coupling)
Key Intermediate Hydroximoyl Chloride

-Enaminone
Isoxazole-4-boronate
Primary Regioisomer 3,5-DisubstitutedTunable (3,5- or 5-sub)3,4,5-Trisubstituted (via coupling)
Atom Economy HighModerate (loss of amine)Moderate (requires leaving groups)
Reaction Conditions Mild (RT), Base-mediatedReflux, Acid/Base dependentPd-Catalysis, Inert atmosphere
Major Limitation Steric hindrance at C-4Limited to ketonesRequires cryogenic lithiation

References

  • Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. Organic Letters, 2012.

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 2018.

  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Current Organic Synthesis, 2011.

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons, 2008.

  • A Simple Synthesis of Nitriles from Aldoximes. Organic Letters, 2009.

Sources

Protocols & Analytical Methods

Method

Protocol for esterification with 3-Phenylisoxazole-5-carbonyl chloride

An Application Guide and Protocol for the Esterification of Alcohols with 3-Phenylisoxazole-5-carbonyl Chloride Abstract The 3-phenylisoxazole-5-carboxylate scaffold is a significant structural motif in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Esterification of Alcohols with 3-Phenylisoxazole-5-carbonyl Chloride

Abstract

The 3-phenylisoxazole-5-carboxylate scaffold is a significant structural motif in medicinal chemistry and drug development, with derivatives exhibiting a range of biological activities, including xanthine oxidase inhibition.[1][2] This application note provides a comprehensive guide and a detailed, field-proven protocol for the synthesis of these valuable esters through the esterification of alcohols with 3-phenylisoxazole-5-carbonyl chloride. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, offer insights into reaction optimization, and present a guide for troubleshooting common issues. The protocol's foundation lies in the high reactivity of acyl chlorides, which allows for a rapid and efficient transformation without the need for an acid catalyst, representing a significant advantage over traditional Fischer esterification methods.[3][4]

Scientific Foundation: The Reaction Mechanism

The esterification using an acyl chloride is a classic example of a nucleophilic acyl substitution. The reaction is highly efficient due to the excellent electrophilicity of the carbonyl carbon in the acyl chloride, which is enhanced by the electron-withdrawing nature of both the chlorine atom and the isoxazole ring.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 3-phenylisoxazole-5-carbonyl chloride. This forms a transient tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A mild base, such as pyridine or triethylamine (Et₃N), is included in the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated in situ.[3] This crucial step prevents the protonation of the alcohol nucleophile and drives the reaction equilibrium towards the product.

G cluster_mechanism Reaction Mechanism R_OH R-OH (Alcohol) Tetrahedral Tetrahedral Intermediate R_OH->Tetrahedral 1. Nucleophilic Attack AcylCl 3-Phenylisoxazole-5-carbonyl Chloride AcylCl->Tetrahedral Base Base (e.g., Pyridine) Salt [Base-H]⁺Cl⁻ Base->Salt Neutralizes HCl Ester 3-Phenylisoxazole-5-carboxylate Ester Tetrahedral->Ester 2. Elimination of Cl⁻

Caption: Nucleophilic Acyl Substitution Mechanism.

Experimental Protocol

This protocol is designed as a robust starting point for the synthesis of various 3-phenylisoxazole-5-carboxylate esters. Adjustments to stoichiometry, temperature, and reaction time may be necessary depending on the specific alcohol substrate.

Materials and Equipment
  • Reagents:

    • 3-Phenylisoxazole-5-carboxylic acid (or 3-Phenylisoxazole-5-carbonyl chloride if commercially available)[5][6][7]

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) if starting from the carboxylic acid

    • Alcohol (primary, secondary, or phenol)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Anhydrous pyridine or triethylamine (Et₃N)

    • 5% Hydrochloric acid (aq.)

    • Saturated sodium bicarbonate (NaHCO₃) solution (aq.)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Equipment:

    • Round-bottom flasks and magnetic stir bars

    • Magnetic stirrer/hotplate

    • Condenser and drying tube (e.g., filled with CaCl₂)

    • Inert atmosphere setup (Nitrogen or Argon gas line)

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Glassware for column chromatography

Preparation of 3-Phenylisoxazole-5-carbonyl Chloride

If not commercially available, the acyl chloride must be prepared from the corresponding carboxylic acid. This step should be performed with extreme caution in a certified chemical fume hood.

  • To a stirred solution of 3-phenylisoxazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.[8]

  • Heat the mixture to reflux (approx. 40°C for DCM) and stir for 2-4 hours, monitoring the evolution of gas (HCl and SO₂).

  • Once the reaction is complete (cessation of gas evolution), remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 3-phenylisoxazole-5-carbonyl chloride is often used directly in the next step without further purification.[8]

Step-by-Step Esterification Procedure
  • Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Reagent Addition: Dissolve the desired alcohol (1.0 eq) and anhydrous pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is critical as the reaction is exothermic.

  • Acyl Chloride Addition: Dissolve the crude 3-phenylisoxazole-5-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol spot is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 5% HCl (to remove the base), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel or by recrystallization to yield the pure 3-phenylisoxazole-5-carboxylate.

Caption: Experimental Workflow for Esterification.

Results: Substrate Scope and Yields

The protocol is effective for a range of alcohols. Primary alcohols typically react faster and give higher yields compared to more sterically hindered secondary alcohols. Phenols are also suitable substrates.

Substrate AlcoholProductTypical Reaction Time (h)Typical Yield (%)Notes
MethanolMethyl 3-phenylisoxazole-5-carboxylate2-376-90%Reaction is rapid and clean.[8]
EthanolEthyl 3-phenylisoxazole-5-carboxylate2-480-95%High yields are consistently achieved.[9]
IsopropanolIsopropyl 3-phenylisoxazole-5-carboxylate4-865-80%Slower reaction due to steric hindrance.
Benzyl AlcoholBenzyl 3-phenylisoxazole-5-carboxylate3-585-95%Primary benzylic alcohol is highly reactive.
PhenolPhenyl 3-phenylisoxazole-5-carboxylate4-670-85%Phenols are slightly less nucleophilic than aliphatic alcohols.[3]

Note: Yields are illustrative and depend on reaction scale and purification efficiency.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive acyl chloride (hydrolyzed).2. "Wet" solvent or reagents.3. Insufficient base.1. Prepare fresh acyl chloride before use.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use at least 1.1-1.2 equivalents of base.
Starting Alcohol Remains 1. Insufficient acyl chloride.2. Sterically hindered alcohol.3. Reaction time too short.1. Use a slight excess (1.1-1.2 eq) of the acyl chloride.2. For hindered alcohols, increase reaction time or gently heat (e.g., to 40°C).3. Continue stirring and monitor by TLC.
Side Product Formation 1. Reaction temperature too high.2. Impure starting materials.1. Maintain cooling during the addition of the acyl chloride.2. Ensure the purity of the alcohol and acyl chloride.
Product Hydrolysis 1. Water present during work-up.2. Acidic or basic conditions during purification.1. Perform work-up efficiently without letting layers stand for extended periods.2. Neutralize the crude product before chromatography if necessary.

Critical Safety Precautions

Acyl chlorides are hazardous reagents that demand strict safety protocols.[10]

  • Handling: Always handle 3-phenylisoxazole-5-carbonyl chloride and thionyl chloride in a properly functioning chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves at all times.[13][14]

  • Moisture Sensitivity: Acyl chlorides react violently with water, releasing corrosive HCl gas.[15] Avoid all contact with moisture. Use dry glassware and an inert atmosphere.[13]

  • Byproduct Hazard: The reaction generates HCl gas. The use of a base neutralizes it, but proper ventilation is still essential.

  • Waste Disposal: Quench any residual acyl chloride slowly with a suitable alcohol (like isopropanol) before aqueous disposal. Dispose of all chemical waste according to institutional and local regulations.

References

  • 33.2 Esters | CIE A-Level Chemistry . (n.d.). Save My Exams. Retrieved from [Link]

  • Safety Data Sheet: Acetyl chloride . (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Safety Data Sheet: Acetyl chloride D3 . (n.d.). Carl ROTH. Retrieved from [Link]

  • Methyl 3-phenylisoxazole-5-carboxylate . (2014). Acta Crystallographica Section E, 70(Pt 4), o417. Retrieved from [Link]

  • ICSC 0210 - ACETYL CHLORIDE . (n.d.). International Labour Organization. Retrieved from [Link]

  • Synthesis of Isoxazolines and Isoxazoles via Metal-Free Desulfitative Cyclization . (2017). Molecules, 22(12), 2097. Retrieved from [Link]

  • Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters . (n.d.). Sparkl. Retrieved from [Link]

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties . (2019). European Journal of Organic Chemistry, 2019(25), 4260-4270. Retrieved from [Link]

  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism) . (2023, January 22). LibreTexts Chemistry. Retrieved from [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors . (2010). European Journal of Medicinal Chemistry, 45(6), 2293-2299. Retrieved from [Link]

  • Preparation of Esters . (2023, January 22). LibreTexts Chemistry. Retrieved from [Link]

  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (n.d.). Google Patents.
  • Ester synthesis by esterification . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media . (2013). Molecules, 18(1), 1133-1140. Retrieved from [Link]

  • SAFETY DATA SHEET - 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride . (2025, September 22). Thermo Fisher Scientific. Retrieved from [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids . (2012). Der Pharma Chemica, 4(1), 365-370. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 3-Phenylisoxazole-5-carbonyl Chloride in Modern Medicinal Chemistry

This guide provides an in-depth exploration of 3-phenylisoxazole-5-carbonyl chloride, a pivotal reagent in contemporary drug discovery. We will delve into the scientific rationale for its use, its diverse applications in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 3-phenylisoxazole-5-carbonyl chloride, a pivotal reagent in contemporary drug discovery. We will delve into the scientific rationale for its use, its diverse applications in synthesizing bioactive molecules, and detailed, field-proven protocols for its implementation in the laboratory. The isoxazole ring system is a cornerstone of medicinal chemistry, found in numerous natural products and clinically approved drugs.[1][2] The utility of 3-phenylisoxazole-5-carbonyl chloride, specifically, lies in its capacity to serve as a reactive and versatile building block for introducing this valuable pharmacophore into novel molecular entities.

The Scientific Rationale: A Privileged Scaffold with a Reactive Handle

The strategic selection of 3-phenylisoxazole-5-carbonyl chloride in a synthetic campaign is predicated on the unique combination of the isoxazole ring's inherent biological relevance and the acyl chloride's predictable reactivity. The isoxazole moiety is an electron-rich aromatic structure that confers favorable pharmacokinetic and pharmacodynamic properties to a molecule.[2]

Key Attributes of the 3-Phenylisoxazole Scaffold:

  • Metabolic Stability: The heterocyclic isoxazole ring is generally robust and resistant to metabolic degradation, a crucial attribute for developing drug candidates with suitable half-lives.

  • Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other functional groups, such as amides or esters, allowing chemists to modulate a compound's properties while retaining its biological activity.

  • Target Interaction: The nitrogen and oxygen atoms of the isoxazole ring can participate in hydrogen bonding, while the phenyl group provides a hydrophobic surface for van der Waals interactions, facilitating strong and specific binding to protein targets.[3]

  • Synthetic Versatility: The acyl chloride at the 5-position is a highly electrophilic functional group, enabling facile and efficient reactions with a broad spectrum of nucleophiles under mild conditions. This reactivity is essential for creating large libraries of compounds for structure-activity relationship (SAR) studies.

Core Applications in Medicinal Chemistry

The primary utility of 3-phenylisoxazole-5-carbonyl chloride is the synthesis of 3-phenylisoxazole-5-carboxamides and corresponding esters. These derivatives have demonstrated a wide array of pharmacological activities, making this scaffold a focus of intense research.[2][4]

G A 3-Phenylisoxazole-5-carbonyl Chloride B Anticancer Agents A->B C Antimicrobial Agents A->C D Anti-inflammatory Agents (COX Inhibitors) A->D E HDAC Inhibitors A->E G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A 1. Dissolve amine (1.0 eq) and base (1.2 eq) in anhydrous DCM under N₂ atmosphere. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add a solution of 3-phenylisoxazole-5-carbonyl chloride (1.05 eq) in anhydrous DCM dropwise. B->C D 4. Allow the reaction to warm to room temperature and stir for 2-16 h. C->D E 5. Monitor progress via TLC or LC-MS until starting material is consumed. D->E F 6. Dilute with DCM and wash sequentially with 1M HCl, sat. NaHCO₃, and brine. E->F G 7. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. F->G H 8. Purify the crude product by silica gel column chromatography. G->H

Sources

Method

Application Notes and Protocols for Acylation Reactions of 3-Phenylisoxazole-5-carbonyl chloride

Abstract This technical guide provides an in-depth exploration of the acylation reactions involving 3-phenylisoxazole-5-carbonyl chloride, a versatile and highly reactive intermediate. The isoxazole scaffold is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the acylation reactions involving 3-phenylisoxazole-5-carbonyl chloride, a versatile and highly reactive intermediate. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] This document details the synthesis and subsequent acylation reactions of 3-phenylisoxazole-5-carbonyl chloride to form amides, esters, and aryl ketones, providing field-proven protocols, mechanistic insights, and troubleshooting advice for researchers in organic synthesis and drug discovery.

Introduction: The Strategic Importance of the 3-Phenylisoxazole Scaffold

The 3-phenylisoxazole motif is a cornerstone in the design of modern therapeutics and functional organic materials.[1][4] The stability of the isoxazole ring, generally considered an aromatic system, allows for functionalization, while the inherent weakness of the N-O bond provides a strategic site for potential ring-cleavage, making it a versatile synthetic building block.[1][5]

3-Phenylisoxazole-5-carbonyl chloride serves as a pivotal intermediate, enabling the facile introduction of the 3-phenylisoxazole-5-carboxamide, -ester, or -ketone moiety into a target molecule. Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it an excellent acylating agent for a broad range of nucleophiles. This guide focuses on three primary classes of acylation reactions: amide formation, ester formation, and Friedel-Crafts acylation.

Synthesis of the Starting Material: 3-Phenylisoxazole-5-carbonyl chloride

The precursor, 3-phenylisoxazole-5-carboxylic acid, is typically converted to the highly reactive acyl chloride using standard chlorinating agents. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (BTC or triphosgene).[6][7] The use of thionyl chloride is a classic, robust method, while BTC is often considered a milder and safer alternative.[7][8][9]

General Protocol: Synthesis via Thionyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl and SO₂ byproducts), add 3-phenylisoxazole-5-carboxylic acid (1.0 equiv.).

  • Add an excess of thionyl chloride (SOCl₂), typically 3-5 equivalents. The SOCl₂ can often serve as the solvent.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to accelerate the reaction.

  • Heat the mixture to reflux (approx. 79 °C) and maintain for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting carboxylic acid is fully consumed.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 3-phenylisoxazole-5-carbonyl chloride, a moisture-sensitive solid or oil, can be purified by vacuum distillation or used directly in subsequent steps with caution.[7]

G cluster_reagents Reagents cluster_process Process CarboxylicAcid 3-Phenylisoxazole- 5-carboxylic acid Reflux Reflux (2-4 hours) CarboxylicAcid->Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reflux DMF DMF (catalyst) DMF->Reflux Distillation Distillation (remove excess SOCl₂) Reflux->Distillation Product 3-Phenylisoxazole- 5-carbonyl chloride Distillation->Product

Caption: Workflow for the synthesis of 3-phenylisoxazole-5-carbonyl chloride.

Core Protocols: Acylation Reactions

Safety Precaution: 3-Phenylisoxazole-5-carbonyl chloride is a reactive acyl chloride. It is corrosive and moisture-sensitive, reacting with water to release hydrochloric acid (HCl). All manipulations should be performed in a fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).

Amide Synthesis (Amidation)

The reaction of 3-phenylisoxazole-5-carbonyl chloride with primary or secondary amines is a robust and high-yielding method for forming the corresponding carboxamides. These derivatives are of significant interest in drug discovery.[2][10] The reaction proceeds via a nucleophilic acyl substitution mechanism.[11]

Protocol: General Amide Coupling

  • Dissolve the amine (1.0 equiv.) and a non-nucleophilic base (1.1-1.5 equiv., e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-phenylisoxazole-5-carbonyl chloride (1.05 equiv.) in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC.[5]

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Caption: Mechanism of Nucleophilic Acyl Substitution for Amide Synthesis.

Table 1: Recommended Conditions for Amidation

Amine TypeBaseSolventTemperatureTypical TimeNotes
Primary AliphaticTriethylamine (TEA)DCM0 °C to RT1-2 hHighly reactive; reaction is typically fast and clean.
Secondary AliphaticDIPEADCM/THF0 °C to RT2-4 hMay be slower due to steric hindrance.
Aniline (Aromatic)Pyridine or TEATHFRT to 40 °C4-12 hLess nucleophilic; may require gentle heating to drive to completion.
Ester Synthesis (Esterification)

The synthesis of 3-phenylisoxazole-5-carboxylate esters is readily achieved by reacting the acyl chloride with an alcohol or phenol. This reaction is fundamental for creating prodrugs or modifying the physicochemical properties of a lead compound. The reaction is typically catalyzed by a mild base to neutralize the HCl byproduct.[12]

Protocol: General Ester Synthesis

  • Dissolve the alcohol or phenol (1.0 equiv.) and a base (1.1 equiv., e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., DCM, THF, or diethyl ether) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of 3-phenylisoxazole-5-carbonyl chloride (1.05 equiv.) in the same solvent dropwise to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated NaHCO₃ solution, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or distillation.

Table 2: Recommended Conditions for Esterification

Alcohol TypeBaseSolventTemperatureTypical TimeNotes
Primary AliphaticTEADCM0 °C to RT2-4 hGenerally proceeds with high efficiency.
Secondary AliphaticTEATHFRT4-8 hSlower reaction rates due to increased steric bulk.
PhenolPyridineDCMRT3-6 hPyridine is often used as both base and catalyst for this transformation.
Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the formation of a C-C bond between the acyl chloride and an aromatic ring, producing an aryl ketone.[13][14] This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a highly reactive acylium ion electrophile.[13][15]

Protocol: Friedel-Crafts Acylation

  • To a flask containing a stirred suspension of the Lewis acid (e.g., AlCl₃, 1.1-1.3 equiv.) in an anhydrous solvent (e.g., CS₂, dichloromethane, or nitrobenzene) at 0 °C, add the aromatic substrate (e.g., benzene, toluene) (1.0 equiv.).

  • Add a solution of 3-phenylisoxazole-5-carbonyl chloride (1.0 equiv.) in the same solvent dropwise. Caution: The reaction can be exothermic.

  • After addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

  • Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic extracts, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting aryl ketone by column chromatography or recrystallization.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Aromaticity Restored AcylChloride R-CO-Cl Acylium [ R-C≡O⁺ ] [ AlCl₄⁻ ] AcylChloride->Acylium + AlCl3 AlCl₃ AlCl3->Acylium Benzene Arene (Ar-H) Sigma Arenium Ion (σ-complex) Acylium->Sigma Benzene->Sigma Attack by π-system Product Aryl Ketone (Ar-CO-R) Sigma->Product - H⁺ Byproducts HCl + AlCl₃ Sigma->Byproducts

Caption: Mechanism of Friedel-Crafts Acylation.

Table 3: Considerations for Friedel-Crafts Acylation

Aromatic SubstrateLewis AcidSolventReactivity
BenzeneAlCl₃CS₂Standard substrate.
TolueneAlCl₃DCMActivated ring, gives ortho/para isomers. Para is typically major due to sterics.
AnisoleFeCl₃/AlCl₃NitrobenzeneHighly activated ring. Milder Lewis acids or lower temperatures may be needed to prevent side reactions.
ChlorobenzeneAlCl₃CS₂Deactivated ring. Reaction is slower and requires more forcing conditions.

Limitation: Friedel-Crafts acylation is generally unsuccessful on strongly deactivated aromatic rings (e.g., nitrobenzene) or rings containing basic amine groups (-NH₂, -NHR), which complex with the Lewis acid catalyst.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Deactivated starting material (acyl chloride hydrolyzed by moisture).2. Insufficiently reactive nucleophile (e.g., hindered or electronic-poor amine/alcohol).3. Incomplete reaction.1. Ensure starting acyl chloride is fresh or purified.2. Use a stronger base, increase reaction temperature, or extend reaction time.3. Monitor reaction closely by TLC until starting material is consumed.
Multiple Products/Byproducts 1. For Friedel-Crafts, polyacylation (less common) or isomerization.2. For amidation/esterification, side reaction with bifunctional nucleophiles.3. Hydrolysis of the product during work-up.1. Use a 1:1 stoichiometry of acyl chloride to arene.2. Use protecting groups for other reactive functional groups on the nucleophile.3. Ensure work-up conditions are not overly acidic or basic for extended periods.
Starting Material Remains 1. Reaction time too short or temperature too low.2. Stoichiometry of reagents is incorrect.3. Catalyst (for F-C) is poisoned or insufficient.1. Increase reaction time and/or temperature.2. Carefully re-check molar equivalents of all reagents.3. Use fresh, anhydrous Lewis acid and ensure the system is inert.

Conclusion

3-Phenylisoxazole-5-carbonyl chloride is a powerful and versatile building block for the synthesis of a diverse range of chemical entities. The protocols outlined in this guide for amidation, esterification, and Friedel-Crafts acylation provide robust and reproducible methods for its application in research and development. A thorough understanding of the reaction mechanisms and careful control of experimental conditions are paramount to achieving high yields and purity. The strategic application of these reactions will continue to facilitate the discovery of novel molecules with significant potential in pharmacology and materials science.

References

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. [Link]

  • N,N-Dimethyl-3-phenyl-isoxazole-5-carbox-amide. PubMed. [Link]

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC. [Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. PMC. [Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddit. RSC Publishing. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. PMC. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. RSC Advances. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Friedel–Crafts Acylation (AQA A Level Chemistry). Save My Exams. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Ester synthesis by transesterification. Organic Chemistry Portal. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • electrophilic substitution - the acylation of benzene. Chemguide. [Link]

  • converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Figure CX5.1. Possible syntheses of an acid chloride. LibreTexts. [Link]

Sources

Application

Technical Application Note: 3-Phenylisoxazole-5-carbonyl Chloride in Beta-Lactam Design

[1] Executive Summary & Structural Criticality This guide details the synthesis and application of 3-phenylisoxazole-5-carbonyl chloride as an acylating agent for 6-aminopenicillanic acid (6-APA). CRITICAL STRUCTURAL NOT...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Criticality

This guide details the synthesis and application of 3-phenylisoxazole-5-carbonyl chloride as an acylating agent for 6-aminopenicillanic acid (6-APA).

CRITICAL STRUCTURAL NOTE: Researchers must distinguish between two common isomers used in penicillin design.

  • Target of this Guide: 3-Phenylisoxazole-5-carbonyl chloride . This is a des-methyl regioisomer used in Structure-Activity Relationship (SAR) studies to evaluate the steric contribution of the methyl group and carbonyl positioning.

  • Clinical Standard (Oxacillin): Commercial Oxacillin utilizes 5-methyl-3-phenylisoxazole-4-carbonyl chloride (CAS 16883-16-2).[1][2]

  • Application: The protocols below apply to the requested 5-carbonyl isomer but are chemically adaptable to the 4-carbonyl standard due to shared reactivity profiles (Schotten-Baumann conditions).

Chemical Basis & Mechanism

The Role of the Isoxazole Moiety

The bulky isoxazole side chain provides steric hindrance , protecting the


-lactam ring from hydrolysis by staphylococcal 

-lactamases (penicillinases). The carbonyl chloride serves as the electrophilic "warhead" that couples with the amine of 6-APA.
Reaction Pathway

The synthesis proceeds via two distinct stages:[3]

  • Activation: Conversion of 3-phenylisoxazole-5-carboxylic acid to the acid chloride using thionyl chloride (

    
    ).
    
  • Acylation: Nucleophilic attack of the 6-APA amino group on the acid chloride under controlled pH (Schotten-Baumann conditions).

ReactionPathway Acid 3-Phenylisoxazole- 5-carboxylic Acid AcidCl 3-Phenylisoxazole- 5-carbonyl Chloride (Active Intermediate) Acid->AcidCl Chlorination (-SO2, -HCl) SOCl2 SOCl2 (Reflux) SOCl2->AcidCl Product 3-Phenylisoxazolyl-Penicillin (Oxacillin Analog) AcidCl->Product Acylation APA 6-APA (6-Aminopenicillanic Acid) APA->Product Base NaOH/NaHCO3 (pH 6.5-7.5) Base->Product Acid Scavenging

Figure 1: Synthetic pathway from carboxylic acid precursor to final penicillin analog.

Experimental Protocols

Protocol A: Synthesis of 3-Phenylisoxazole-5-carbonyl Chloride

Objective: Generate the moisture-sensitive acid chloride intermediate.

Reagents:

  • 3-Phenylisoxazole-5-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq) – Excess acts as solvent
    
  • DMF (Catalytic, 2-3 drops)

  • Toluene (Optional, for azeotropic drying)

Step-by-Step Procedure:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Charging: Add 3-phenylisoxazole-5-carboxylic acid (e.g., 10 g). Add thionyl chloride (20 mL). Add 2 drops of DMF to catalyze the Vilsmeier-Haack type mechanism.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–4 hours.
    
    • Checkpoint: Evolution of HCl and

      
       gas should cease. The solution should turn homogeneous.
      
  • Isolation:

    • Cool to room temperature.[3][4][5]

    • Remove excess

      
       via rotary evaporation under reduced pressure (keep bath 
      
      
      
      ).
    • Azeotrope: Add dry toluene (20 mL) and re-evaporate to remove trace thionyl chloride.

  • Storage: The resulting yellow oil/solid is highly reactive. Use immediately or store under Argon at

    
    .
    
Protocol B: Acylation of 6-APA (The Coupling Step)

Objective: Couple the acid chloride with 6-APA without hydrolyzing the


-lactam ring.

Reagents:

  • 6-Aminopenicillanic Acid (6-APA) (1.0 eq)

  • Freshly prepared Acid Chloride (from Protocol A) (1.1 eq)

  • Sodium Bicarbonate (

    
    )
    
  • Acetone/Water (50:50 mixture)

  • MIBK (Methyl Isobutyl Ketone) for extraction

Step-by-Step Procedure:

  • Solubilization of 6-APA:

    • In a beaker, suspend 6-APA (e.g., 11 g) in 100 mL water.

    • Slowly add

      
       or 2N NaOH while stirring until the solution clears.
      
    • Critical Control: Maintain pH between 6.8 and 7.2 . Do not exceed pH 8.0, as the

      
      -lactam ring is unstable in strong base.
      
  • Acylation Reaction:

    • Cool the 6-APA solution to

      
       (Ice bath).
      
    • Dissolve the Acid Chloride in 30 mL dry acetone.

    • Add the Acid Chloride solution dropwise to the 6-APA solution over 30 minutes.

    • Simultaneously add 10% NaOH solution dropwise to maintain pH at 6.5–7.5. (The reaction generates HCl, dropping the pH; failure to neutralize inhibits the reaction).

  • Quenching & Extraction:

    • Stir for 1 hour at

      
      , then 1 hour at room temperature.
      
    • Extract the aqueous layer with diethyl ether (discard organic layer; removes unreacted acid chloride/impurities).

  • Precipitation of Product:

    • Cool the aqueous phase to

      
      .
      
    • Overlay with MIBK (50 mL).

    • Slowly acidify with 2N HCl to pH 2.0–2.5 with vigorous stirring.

    • The free acid form of the penicillin analog will extract into the MIBK layer.

  • Crystallization (Sodium Salt):

    • Separate the MIBK layer. Dry over

      
      .
      
    • Add Sodium 2-ethylhexanoate (in MIBK or acetone) to precipitate the sodium salt.

    • Filter and dry under vacuum.[5]

Process Logic & Troubleshooting

WorkflowLogic Start Start Acylation CheckPH Check pH Start->CheckPH LowPH pH < 6.0 (Amine Protonated) CheckPH->LowPH Too Acidic HighPH pH > 8.0 (Beta-Lactam Hydrolysis) CheckPH->HighPH Too Basic IdealPH pH 6.8 - 7.2 (Optimal Reactivity) CheckPH->IdealPH Correct ActionLow Add NaOH LowPH->ActionLow ActionHigh Discard Batch (Ring Opening) HighPH->ActionHigh Proceed Add Acid Chloride Dropwise IdealPH->Proceed ActionLow->CheckPH

Figure 2: Critical pH control logic during the acylation of 6-APA.

Data Summary: Isomer Comparison
Feature5-Methyl-3-phenyl-4-carbonyl (Standard Oxacillin)3-Phenyl-5-carbonyl (Requested Analog)
Steric Hindrance High (Ortho-methyl group)Moderate (Lacks methyl)
Beta-Lactamase Stability ExcellentReduced (Likely susceptible to hydrolysis)
Melting Point (Acid Cl) ~24-26°C (Low melting solid)~48-50°C (Distinct solid)
CAS Number 16883-16-23356-89-6 (Chloroisoxazole precursor)

References

  • Doyle, F. P., et al. (1961).[6] Derivatives of 6-Aminopenicillanic Acid.[3][5][7][8] Part I. Synthesis of Isomeric Phenylisoxazolyl-penicillins. Journal of the Chemical Society.[8][9]

  • Batchelor, F. R., et al. (1959).[6] Synthesis of Penicillin: 6-Aminopenicillanic Acid in Penicillin Fermentations.[3][7] Nature, 183, 257–258.[6]

  • BenchChem. (2025). Synthesis of 3-Phenyl-5-methyl-4-isoxazole Formyl Chloride Protocols.

  • PubChem. (2025).[10] 5-Methyl-3-phenylisoxazole-4-carbonyl chloride Compound Summary. National Library of Medicine.

Sources

Method

Reaction kinetics of coupling with primary and secondary amines

Topic: Reaction Kinetics of Coupling with Primary and Secondary Amines Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Optimization of NHS-Este...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Kinetics of Coupling with Primary and Secondary Amines Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Optimization of NHS-Ester and Amide Bond Formation for Primary and Secondary Amines

Abstract & Scope

This technical guide analyzes the reaction kinetics governing the coupling of carboxylates (activated as NHS-esters or via uronium/carbodiimide salts) with primary and secondary amines. While primary amine coupling (e.g., Lysine residues, N-termini) is the gold standard in bioconjugation due to favorable kinetics, secondary amines (e.g., Proline, piperazines, drug linkers) present unique challenges regarding steric hindrance and nucleophilicity. This document provides mechanistic insights, kinetic data, and optimized protocols to maximize coupling efficiency (


) while minimizing hydrolysis (

).

Mechanistic Foundations

The Kinetic Competition

Successful amine coupling is a race between two competing pathways: Aminolysis (formation of the amide bond) and Hydrolysis (reversion to carboxylic acid).

  • Primary Amines (

    
    ):  Highly nucleophilic and sterically unhindered. The reaction is second-order, dependent on the concentration of the deprotonated amine and the active ester.
    
  • Secondary Amines (

    
    ):  Often more basic (higher pKa) than primary amines due to inductive effects, but significantly less nucleophilic in practice due to steric hindrance. The bulky groups surrounding the nitrogen increase the activation energy required to attack the carbonyl carbon.
    
The pH Dilemma

The reaction rate is governed by the Henderson-Hasselbalch equation. Only the unprotonated form of the amine (


) acts as a nucleophile.
  • Low pH: Amine is protonated (

    
    ) and unreactive.[1] Hydrolysis is slow.[2]
    
  • High pH: Amine is deprotonated (reactive), but hydroxide ions (

    
    ) rapidly hydrolyze the active ester.
    

Critical Insight: For NHS-esters, the hydrolysis half-life drops from 4–5 hours at pH 7.0 to just 10 minutes at pH 8.6 .[3][4][5][6]

Visualizing the Pathway

The following diagram illustrates the kinetic branching between productive coupling and non-productive hydrolysis.

ReactionKinetics cluster_conditions Critical Variables Ester Activated Ester (NHS/Sulfo-NHS) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack (k_1) Hydrolysis Hydrolysis Byproduct (Carboxylate + NHS) Ester->Hydrolysis H2O Attack (k_hyd increases w/ pH) Amine Amine Nucleophile (:NH2 vs NH3+) Amine->Tetra pH dependent Product Stable Amide Conjugate Tetra->Product Aminolysis (Fast for 1°, Slow for 2°) pH pH (pKa vs Hydrolysis) Sterics Steric Hindrance (1° vs 2°)

Figure 1: Kinetic competition between aminolysis and hydrolysis. Product formation depends on maximizing


 relative to 

.

Quantitative Kinetic Data

The following data facilitates the selection of optimal pH conditions based on the amine type.

ParameterPrimary Amine (e.g., Lysine)Secondary Amine (e.g., Proline/Piperazine)NHS-Ester Hydrolysis

Typical pKa ~10.5 (

-amine), ~8.9 (N-term)
~10.6 (Proline), ~9.8 (Piperazine)N/A
Reactivity High (

is fast)
Low to Moderate (Sterically hindered)N/A
Optimal pH 7.2 – 8.08.0 – 8.5 (Requires higher driving force)--
pH 7.0 Stability Good coupling, slow hydrolysisPoor coupling (mostly protonated)~ 4-5 hours
pH 8.6 Stability Very fast couplingModerate coupling~ 10 minutes

Key Takeaway: For secondary amines, you must operate at a higher pH (8.0–8.5) to ensure a sufficient fraction of the amine is deprotonated, despite the increased risk of hydrolysis.[7] You must compensate for the hydrolysis loss by using a higher molar excess of the ester.

Experimental Protocols

Protocol A: Standard Primary Amine Coupling (Proteins/Antibodies)

Best for: Lysine conjugation, N-terminal labeling, ADC generation.

Materials:

  • Buffer: 1X PBS or 100 mM Sodium Bicarbonate, pH 7.2–8.0. (NO TRIS or GLYCINE) .

  • Ligand: NHS-Ester activated molecule (dissolved in anhydrous DMSO/DMF if not Sulfo-NHS).

  • Target: Protein at >1 mg/mL (Higher concentration favors aminolysis over hydrolysis).

Workflow:

  • Preparation: Dissolve protein in amine-free buffer (pH 7.2). Remove any Tris/Azide via desalting column (e.g., Zeba Spin).

  • Activation: Immediately before use, dissolve NHS-ester in anhydrous DMSO to 10 mM.

  • Mixing: Add NHS-ester to protein at 10-20x molar excess.

    • Note: Keep organic solvent <10% of final volume to prevent protein precipitation.[2]

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours at 4°C.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins.

  • Purification: Remove excess reagent via size-exclusion chromatography (SEC) or dialysis.

Protocol B: Optimized Secondary Amine Coupling (Small Molecules/Peptides)

Best for: Proline-terminal peptides, secondary amine drug linkers.

Scientific Rationale: Secondary amines are sterically hindered.[8] To force the reaction, we utilize a "High Concentration / High pH" strategy.

Materials:

  • Buffer: 100 mM Sodium Borate or Phosphate, pH 8.5 .

  • Catalyst (Optional): HOAt (1-Hydroxy-7-azabenzotriazole) can accelerate coupling if performing de novo synthesis with EDC, but for pre-made NHS esters, pH is the main lever.

  • Reagent Excess: Increase to 50x - 100x molar excess.

Workflow:

  • Solubilization: Dissolve the secondary amine target at the highest possible concentration (e.g., 5–10 mg/mL) in pH 8.5 buffer.

  • Kinetic Boost: Dissolve NHS-ester in DMSO at high concentration (50 mM).

  • Addition: Add NHS-ester in aliquots. Add 25x excess at T=0, and another 25x excess at T=30 mins.

    • Reasoning: At pH 8.5, NHS-esters hydrolyze in ~10 mins.[1][3] Single addition results in rapid "death" of the reagent before the slow secondary amine can react. Sequential addition maintains a steady state of active ester.

  • Incubation: 2–4 hours at RT.

  • Validation: Monitor reaction progress via LC-MS (mass shift) rather than simple UV, as yields may be lower.

Decision & Validation Workflow

Use this logic tree to design your specific experiment and validate results.

Workflow Start Start: Define Amine Type CheckType Is it Primary or Secondary? Start->CheckType Primary Primary Amine (Lys, N-term) CheckType->Primary Primary Secondary Secondary Amine (Pro, Linkers) CheckType->Secondary Secondary Cond1 Use pH 7.2 - 7.5 10-20x Molar Excess Primary->Cond1 Reaction Incubate (1-2 hrs) Cond1->Reaction Cond2 Use pH 8.0 - 8.5 Sequential Addition (25x + 25x) Secondary->Cond2 Cond2->Reaction Quench Quench with Tris/Glycine Reaction->Quench Validate Validation Step Quench->Validate Method1 TNBS Assay (Colorimetric for free amines) Validate->Method1 Method2 LC-MS / MALDI (Definitive Mass Shift) Validate->Method2

Figure 2: Experimental decision tree for selecting buffer conditions and validation methods based on amine classification.

Troubleshooting & Critical Factors

  • Hydrolysis Check: If conjugation fails, verify your NHS-ester is active.

    • Test: Dissolve 1 mg reagent in pH 7.0 PBS. Measure Absorbance at 260 nm. Add NaOH to raise pH > 10. Measure A260 again. The NHS leaving group has a different extinction coefficient than the ester. A jump in absorbance indicates the reagent was intact. No change means it was already hydrolyzed (wet DMSO is the usual culprit).

  • Buffer Incompatibility: Never use Tris, Glycine, or Histidine buffers for the coupling step. They contain primary amines and will consume the reagent immediately.

  • Secondary Amine "Dead End": If a secondary amine fails to couple with NHS chemistry even at pH 8.5, switch to HATU/HOAt chemistry (if working with small molecules) or convert the secondary amine to a primary amine via a linker (e.g., reacting with succinic anhydride then ethylenediamine) if structure permits.

References

  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Standard Industry Text).

Sources

Application

The Strategic Role of 3-Phenylisoxazole-5-carbonyl Chloride in the Synthesis of Next-Generation Agrochemicals: Applications and Protocols

The isoxazole scaffold is a cornerstone in the development of modern agrochemicals, imparting potent fungicidal and herbicidal activities to a diverse range of molecules.[1][2][3] Among the myriad of isoxazole-based buil...

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole scaffold is a cornerstone in the development of modern agrochemicals, imparting potent fungicidal and herbicidal activities to a diverse range of molecules.[1][2][3] Among the myriad of isoxazole-based building blocks, 3-phenylisoxazole-5-carbonyl chloride has emerged as a particularly valuable reagent. Its bifunctional nature, combining the stable, biologically active isoxazole core with a reactive carbonyl chloride handle, provides a direct and efficient route to a variety of agrochemical candidates, particularly carboxamide derivatives.[4][5]

This technical guide offers an in-depth exploration of the application of 3-phenylisoxazole-5-carbonyl chloride in agrochemical synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical parameters for successful and reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel crop protection agents.

The Isoxazole Moiety: A Privileged Scaffold in Agrochemicals

The prevalence of the isoxazole ring in commercial and investigational agrochemicals is no coincidence. This five-membered heterocycle confers a unique combination of properties that are highly desirable for crop protection agents:

  • Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation in plants and soil, leading to prolonged activity and improved field performance.

  • Structural Rigidity: The planar isoxazole core serves as a rigid scaffold, which can facilitate precise-binding interactions with target enzymes or receptors in pests and weeds.

  • Modulation of Physicochemical Properties: The isoxazole unit influences key properties such as lipophilicity and solubility, which are critical for uptake, translocation, and bioavailability of the active ingredient in the target organism.

  • Diverse Biological Activities: Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[2][6][7]

3-Phenylisoxazole-5-carbonyl Chloride: A Versatile Synthon

The strategic placement of the phenyl group at the 3-position and the carbonyl chloride at the 5-position of the isoxazole ring makes 3-phenylisoxazole-5-carbonyl chloride a highly versatile intermediate. The phenyl group can be further substituted to fine-tune the biological activity and physicochemical properties of the final compound. The carbonyl chloride is a highly reactive functional group that readily participates in nucleophilic acyl substitution reactions, most notably with amines to form stable amide bonds. This reactivity is the cornerstone of its utility in the synthesis of a wide array of isoxazole carboxamide agrochemicals.

Synthesis of a Representative Isoxazole Carboxamide Fungicide: A Detailed Protocol

The following protocol outlines the synthesis of a hypothetical, yet representative, isoxazole carboxamide fungicide, N-(2-ethylphenyl)-3-phenylisoxazole-5-carboxamide, demonstrating the practical application of 3-phenylisoxazole-5-carbonyl chloride. This class of compounds is known to exhibit fungicidal properties.[1][4]

Reaction Scheme

reagent1 3-Phenylisoxazole-5-carbonyl chloride reaction_plus + reagent1->reaction_plus reagent2 2-Ethylaniline reagent2->reaction_plus product N-(2-ethylphenyl)-3-phenylisoxazole-5-carboxamide base Triethylamine (Et3N) reaction_arrow -> base->reaction_arrow Base solvent Dichloromethane (DCM) solvent->reaction_arrow Solvent hcl_salt Triethylammonium chloride reaction_plus->reaction_arrow reaction_arrow->product reaction_arrow->hcl_salt Byproduct start Start: Synthesis of N-(2-ethylphenyl)-3-phenylisoxazole-5-carboxamide setup Reaction Setup: - Dissolve 3-phenylisoxazole-5-carbonyl chloride in anhydrous DCM. - Cool to 0°C. start->setup addition Amine Addition: - Prepare solution of 2-ethylaniline and triethylamine in anhydrous DCM. - Add dropwise to the reaction mixture at 0°C. setup->addition reaction Reaction: - Warm to room temperature. - Stir for 2-4 hours. addition->reaction monitoring Monitoring: - Use TLC to check for completion. reaction->monitoring workup Work-up: - Dilute with DCM. - Wash with 1M HCl, sat. NaHCO3, and brine. - Dry with MgSO4. monitoring->workup purification Purification: - Concentrate the crude product. - Purify by flash column chromatography. workup->purification characterization Characterization: - NMR, MS, Melting Point. purification->characterization end End: Pure N-(2-ethylphenyl)-3-phenylisoxazole-5-carboxamide characterization->end

Sources

Method

Application in the synthesis of biologically active heterocyclic compounds

Application Note: Accelerated Discovery of Bioactive N-Heterocycles via Late-Stage Functionalization and Flow Chemistry Executive Summary: The Heterocycle Bottleneck Nitrogen-containing heterocycles remain the backbone o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Discovery of Bioactive N-Heterocycles via Late-Stage Functionalization and Flow Chemistry

Executive Summary: The Heterocycle Bottleneck

Nitrogen-containing heterocycles remain the backbone of modern pharmacopoeia. Analysis of FDA approvals in 2023 and 2024 reveals that N-aromatic heterocycles are present in approximately two-thirds of all approved small-molecule drugs , with pyrrole, imidazole, pyridine, and pyrimidine scaffolds dominating the landscape.

However, traditional synthesis relies on de novo construction—building the ring from acyclic precursors. This is inefficient for Lead Optimization, where medicinal chemists need to rapidly diversify a core scaffold.

This guide details three high-impact protocols designed to accelerate this process:

  • Direct C-H Arylation of Indoles: Bypassing the need for pre-functionalized halides.[1]

  • Photoredox Minisci Alkylation of Pyridines: Enabling "magic methyl" and alkyl insertions under mild conditions.

  • Continuous Flow Synthesis: A scalable, safe method for constructing exothermic heterocyclic cores.

Core Protocol A: Pd-Catalyzed C-2 Selective C-H Arylation of Indoles

Rationale: Traditional cross-coupling (Suzuki-Miyaura, Stille) requires an indole halide or boronic acid. Synthesizing these precursors adds 2–3 steps per analogue. Direct C-H activation allows the coupling of a "naked" indole with an aryl iodide, significantly improving atom economy and speed.

Mechanism of Action

Unlike Pd(0) cycles, this reaction utilizes a Pd(II)/Pd(0) manifold. The electrophilic Pd(II) species coordinates to the indole, triggering C-H activation at the electron-rich C2 position.

CH_Activation_Cycle Pd_II Pd(II) Species (Active Catalyst) Coordination Indole Coordination & Deprotonation Pd_II->Coordination Palladacycle C2-Palladacycle Intermediate Coordination->Palladacycle - AcOH OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I Pd_IV Pd(IV) Complex OxAdd->Pd_IV RedElim Reductive Elimination (Product Release) Pd_IV->RedElim RedElim->Pd_II Re-oxidation (Ag+)

Figure 1: Catalytic cycle for Pd(II)-mediated C-H arylation. Note the requirement for an oxidant to regenerate the active Pd(II) species.

Experimental Protocol

Reagents:

  • Substrate: N-protected Indole (1.0 equiv) [Note: N-protection (e.g., Methyl, Benzyl) prevents N-arylation].

  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5–10 mol%).

  • Oxidant: Ag₂CO₃ (2.0 equiv) or AgOAc.

  • Additive: Pivalic acid (30 mol%) [Critical: Acts as a proton shuttle].

  • Solvent: DCE (1,2-Dichloroethane) or Toluene.

Step-by-Step Methodology:

  • Vessel Charging: To a 10 mL screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (11 mg, 0.05 mmol), Ag₂CO₃ (275 mg, 1.0 mmol), and Pivalic acid (15 mg, 0.15 mmol).

  • Substrate Addition: Add the Indole derivative (0.5 mmol) and Aryl Iodide (0.75 mmol).

  • Solvation: Add DCE (2.0 mL). Cap the vial tightly (Teflon-lined cap).

  • Reaction: Heat the block to 80–100 °C for 12–24 hours.

    • Validation: Monitor via TLC. The product usually fluoresces intensely under UV (254/365 nm) compared to the starting indole.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a Celite pad to remove silver salts.

    • Safety: Silver waste must be segregated.

  • Purification: Concentrate filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Conversion Catalyst poisoning Ensure Ar-I is free of thiols/amines. Increase Pd loading to 10%.
C3-Arylation observed Temperature too high Lower temp to 60°C; C2 activation is kinetically favored at lower temps.

| Silver Mirror on glass | Ag reduction complete | Reaction is finished; do not continue heating (side reactions occur). |

Core Protocol B: Photoredox Minisci Alkylation of Pyridines

Rationale: Pyridines are electron-deficient, making them resistant to Friedel-Crafts alkylation.[2] The Minisci reaction uses nucleophilic carbon-centered radicals to attack the protonated (electron-poor) heterocycle.[3] Modern photoredox methods allow this to occur at room temperature using carboxylic acids as alkyl sources (decarboxylative coupling).

Mechanism of Action

A photocatalyst (Ir or Ru based) is excited by blue light, oxidizing the carboxylic acid (via a hypervalent iodine or persulfate co-oxidant) to generate an alkyl radical. This radical attacks the protonated pyridine.

Minisci_Cycle Light Blue LED (450 nm) PC_GS Photocatalyst (Ground State) Light->PC_GS PC_Ex Excited State PC* PC_GS->PC_Ex Radical Alkyl Radical (R•) PC_Ex->Radical Oxidation of R-COOH (-CO2) R_COOH Alkyl Carboxylic Acid Pyridine Protonated Pyridine Radical->Pyridine Radical Addition Product Alkylated Pyridine Pyridine->Product Oxidation & Deprotonation Product->PC_GS Cycle Close

Figure 2: Photoredox cycle for decarboxylative Minisci alkylation. The process utilizes visible light to generate alkyl radicals under mild conditions.

Experimental Protocol

Reagents:

  • Substrate: Pyridine derivative (0.5 mmol).

  • Alkyl Source: Carboxylic Acid (2.0 equiv) (e.g., Pivalic acid, Cyclopropanecarboxylic acid).

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) OR Eosin Y (Organic alternative, 5 mol%).

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate) (1.5 equiv).

  • Acid: TFA (1.0 equiv) [Critical: Protonates pyridine to activate it].

  • Solvent: DMSO/Water (4:1).

Step-by-Step Methodology:

  • Setup: Use a clear glass vial (borosilicate). Add the Pyridine (0.5 mmol), Carboxylic Acid (1.0 mmol), Photocatalyst (5 mg), and Persulfate (171 mg).

  • Solvation: Add DMSO (2.0 mL) and Water (0.5 mL). Add TFA (38 µL).

  • Degassing: Sparge the solution with Nitrogen for 10 minutes. Oxygen quenches the excited state of the catalyst and the radical species.

  • Irradiation: Place the vial 2–3 cm away from a Blue LED strip (approx. 450 nm, 10–20 W). Stir vigorously. Fan cooling is recommended to keep temp < 35°C.

  • Duration: Irradiate for 12–18 hours.

  • Workup: Dilute with saturated NaHCO₃ (neutralize TFA) and extract with EtOAc (3x).

    • Note: DMSO is difficult to remove. Wash organic layer thoroughly with water/brine.

Core Protocol C: Continuous Flow Synthesis of Heterocycles

Rationale: Many heterocycle syntheses (e.g., Hantzsch thiazole synthesis, hydrazine condensations) are highly exothermic. In batch, this requires slow addition at -78°C. In flow, the high surface-area-to-volume ratio allows excellent heat dissipation, permitting reactions to be run at higher temperatures (superheated) for minutes instead of hours.

Workflow Diagram

Flow_Setup PumpA Pump A: Thioamide Mixer T-Mixer (PEEK/Steel) PumpA->Mixer 1.0 mL/min PumpB Pump B: α-Bromoketone PumpB->Mixer 1.0 mL/min Reactor Reactor Coil (PFA, 10 mL) Heated Bath (80°C) Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Collection & Quench BPR->Collection

Figure 3: Standard 2-stream continuous flow setup for heterocyclic condensation. The BPR allows heating solvents above their boiling points.

Protocol: Hantzsch Thiazole Synthesis in Flow

Reagents:

  • Stream A: Thiobenzamide (0.5 M in EtOH).

  • Stream B: 2-Bromoacetophenone (0.5 M in EtOH).

Step-by-Step Methodology:

  • System Priming: Flush the flow reactor (e.g., Vapourtec, Syrris, or custom PFA tubing) with pure Ethanol.

  • Parameter Setting:

    • Flow Rate A: 0.5 mL/min.

    • Flow Rate B: 0.5 mL/min.

    • Reactor Volume: 10 mL coil.

    • Residence Time: 10 minutes.

    • Temperature: 80 °C (Ethanol boils at 78 °C, so pressure is needed).

    • Back Pressure: 75–100 psi (5–7 bar).

  • Execution: Switch pumps from solvent to reagent bottles.

  • Steady State: Discard the first 2 reactor volumes (20 mL) of output (dispersion zone). Collect the subsequent steady-state fraction.

  • Advantages: This reaction in batch often requires reflux for hours. In flow, quantitative conversion is often achieved in <15 mins due to superheating capability.

References & Authoritative Grounding

  • FDA Drug Approvals Analysis (2024):

    • Title: The Pharmaceutical Industry in 2024: An Analysis of the FDA Drug Approvals from the Perspective of Molecules.

    • Source:Molecules (MDPI), 2025.

    • URL:[Link]

    • Relevance: Validates the dominance of N-heterocycles in current drug discovery.

  • C-H Activation of Indoles:

    • Title: Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.[1]

    • Source:Journal of Chemical Sciences, Indian Academy of Sciences.

    • URL:[Link]

    • Relevance: Provides the foundational Pd(II) mechanistic insight for C2-selectivity.

  • Photoredox Minisci Reaction:

    • Title: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Baran Group).[4]

    • Source:Journal of the American Chemical Society, 2021.[4]

    • URL:[Link]

    • Relevance: Describes advanced Minisci protocols; note that while the specific protocol above is a general photoredox method, this paper is the gold standard for regioselectivity.

  • Continuous Flow Synthesis:

    • Title: Continuous flow synthesis of heterocyclic scaffolds.[5][6][7]

    • Source:Hungarian Academy of Sciences (MTAK), Review.

    • URL:[Link]

    • Relevance: Comprehensive review of flow chemistry setups for heterocycle generation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Phenylisoxazole-5-carbonyl chloride

Welcome to the technical support center for 3-Phenylisoxazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Phenylisoxazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting advice for the purification of this versatile synthetic intermediate. The inherent reactivity of the carbonyl chloride group necessitates careful handling and selection of purification methods to ensure high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of crude 3-Phenylisoxazole-5-carbonyl chloride.

Issue Observed Potential Root Cause(s) Recommended Action & Scientific Rationale
1. Low Yield After Purification Hydrolysis: The carbonyl chloride is highly susceptible to hydrolysis from atmospheric moisture or residual water in solvents, converting it back to the inactive 3-phenylisoxazole-5-carboxylic acid.[1]Action: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents for any workup or recrystallization. Rationale: By eliminating water, the electrophilic carbonyl carbon is prevented from reacting with the nucleophilic oxygen of water, thus preserving the acid chloride functional group.
Thermal Decomposition: Although relatively stable, prolonged heating at high temperatures during distillation can lead to decomposition. Discoloration (yellow to brown) often accompanies this issue.[1]Action: Purify via vacuum distillation to lower the boiling point.[1][2] Ensure the vacuum is stable and the heating mantle is set to the lowest effective temperature. Rationale: Reducing the pressure significantly lowers the temperature required for boiling, minimizing the thermal stress on the molecule and preventing side reactions or degradation.
2. Product is a Brown or Yellow Oil/Solid Thionyl Chloride Impurities: If synthesized using thionyl chloride, residual sulfur-containing impurities or decomposition products of the reagent can cause discoloration.[1]Action: Use freshly distilled thionyl chloride for the synthesis. For purification, vacuum distillation is highly effective at separating the higher-boiling product from these more volatile impurities. Rationale: Thionyl chloride can decompose into SO₂, S₂Cl₂, and Cl₂, which can lead to colored byproducts.[1] Distillation separates compounds based on boiling points, effectively removing these contaminants.
Charring/Side Reactions: Localized overheating during the removal of synthesis solvents or during distillation can cause charring of the organic material.[1]Action: Use a rotary evaporator with a water bath for solvent removal, ensuring the flask is rotating efficiently for even heat distribution. During distillation, use a magnetic stir bar to ensure uniform heating of the liquid. Rationale: Efficient stirring and even heating prevent "hot spots" where the temperature exceeds the decomposition threshold of the compound.
3. Presence of Unreacted Starting Material (Carboxylic Acid) Incomplete Synthesis Reaction: The conversion of the carboxylic acid to the acid chloride was not driven to completion.[1]Action: While this should be optimized during synthesis, vacuum distillation can effectively separate the product from the less volatile carboxylic acid starting material. Rationale: Carboxylic acids have significantly higher boiling points than their corresponding acid chlorides due to hydrogen bonding. This large difference in volatility makes vacuum distillation an ideal method for separation.
4. High-Molecular-Weight Impurity Detected (e.g., by LCMS) Symmetrical Anhydride Formation: This is a common byproduct, especially if using bis(trichloromethyl) carbonate (triphosgene) for synthesis, and can result from the reaction of the acid chloride with unreacted carboxylic acid.[1]Action: Vacuum distillation is the preferred method. The anhydride will have a much higher boiling point than the desired acid chloride, allowing for a clean separation. Rationale: The anhydride has nearly double the molecular weight and will be significantly less volatile, remaining in the distillation flask while the product distills.

Purification Method Selection Workflow

The choice of purification method depends critically on the nature of the impurities present in the crude material. This decision tree provides a logical workflow for selecting the optimal strategy.

PurificationWorkflow cluster_impurities Impurity Profile cluster_methods Recommended Purification Method start Analyze Crude Product (TLC, ¹H NMR, appearance) unreacted_acid Significant Unreacted Carboxylic Acid Present start->unreacted_acid ¹H NMR shows broad acid peak volatile_impurities Low-Boiling Impurities (e.g., residual SOCl₂) start->volatile_impurities Crude has sharp, acidic smell colored_impurities Colored / Polymeric Impurities start->colored_impurities Crude is dark yellow/brown anhydride High MW Impurity (e.g., Symmetrical Anhydride) start->anhydride LCMS shows higher MW peak distillation Primary Method: Vacuum Distillation unreacted_acid->distillation volatile_impurities->distillation colored_impurities->distillation If impurities are volatile recrystallization Secondary Method: Recrystallization (with extreme caution) colored_impurities->recrystallization If impurities are non-volatile and product is solid anhydride->distillation chromatography Not Recommended: Column Chromatography (High risk of decomposition on silica)

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Is vacuum distillation the best method to purify 3-Phenylisoxazole-5-carbonyl chloride?

Yes, for the majority of cases, vacuum distillation is the most robust and effective method.[1][2] This compound has a boiling point suitable for distillation under reduced pressure (a related compound, 5-methyl-3-phenylisoxazole-4-carbonyl chloride, boils at 170 °C at 15 mmHg).[3] This technique excels at removing common impurities from the synthesis, including excess chlorinating agent, unreacted starting material, and the symmetrical anhydride byproduct, due to significant differences in their boiling points.

Q2: Can I purify this compound using recrystallization?

Recrystallization is theoretically possible but carries a significant risk of hydrolysis. While related isoxazole esters have been successfully recrystallized from solvents like ethyl acetate, the high reactivity of the carbonyl chloride group makes it challenging.[4] If you attempt this method, you must use absolutely anhydrous solvents and a dry, inert atmosphere. A non-polar solvent system like toluene/hexanes might be a suitable choice. This method should only be considered if distillation fails to remove a persistent, non-volatile, colored impurity and the crude product is a solid.

Q3: Is column chromatography on silica gel a viable option?

It is strongly discouraged. Acid chlorides are highly reactive towards the hydroxyl groups on the surface of silica gel, leading to rapid decomposition of the product on the column. This will result in very low or zero recovery of the desired compound. If chromatographic separation is absolutely necessary, one might consider using a less reactive stationary phase like deactivated alumina, but this would require extensive optimization and is generally not a practical approach.

Q4: My product solidified in the condenser during distillation. What should I do?

This occurs because the melting point of the compound is near room temperature (approximately 25 °C for a similar isomer).[3][5] To prevent this, gently warm the distillation condenser with a heat gun or by circulating warm water (around 30-35 °C) through the condenser jacket instead of cold water. This will keep the product in a liquid state as it passes into the receiving flask.

Q5: What are the essential safety precautions for handling this compound?

3-Phenylisoxazole-5-carbonyl chloride and its analogs are corrosive and moisture-sensitive.[5][6]

  • Handling: Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture: As a moisture-sensitive compound, it will react with water to release corrosive HCl gas.[1] Keep containers tightly sealed under an inert atmosphere.

  • Disposal: Dispose of waste according to your institution's hazardous waste guidelines. Quench small residual amounts carefully with a dilute base solution in a fume hood.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation (Recommended)

This protocol assumes the crude product has had the bulk of the synthesis solvent (e.g., dichloromethane or toluene) and excess thionyl chloride removed via rotary evaporation.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon.

    • Use a small, round-bottom flask appropriate for the volume of your crude material. Add a magnetic stir bar.

    • Connect the apparatus to a vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Distillation Procedure:

    • Transfer the crude 3-Phenylisoxazole-5-carbonyl chloride into the distillation flask.

    • Slowly and carefully apply vacuum. You may observe bubbling as any residual volatile impurities are removed.

    • Once a stable vacuum is achieved (e.g., <1 mmHg), begin gentle heating of the distillation flask using a heating mantle.

    • Ensure the crude material is stirring to prevent bumping and charring.

    • Collect the fraction that distills at the expected temperature range. For the related 5-methyl-3-phenylisoxazole-4-carbonyl chloride, the boiling point is ~153-155 °C at 0.667 KPa (~5 mmHg).[2] The target compound should have a similar boiling point.

    • If the product solidifies in the condenser, gently warm the outside of the glass with a heat gun to allow it to flow into the collection flask.

  • Post-Distillation:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air.

    • The purified product in the receiving flask should be a colorless to pale yellow liquid or solid.[3] Seal the flask immediately under an inert atmosphere.

References

  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Phenyl-5-methyl-4-isoxazole Formyl Chloride. Benchchem.
  • Chem-Impex. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.
  • IUCr Journals. (2013).
  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • National Center for Biotechnology Information. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. PubChem. [Link]

Sources

Optimization

Technical Support Center: 3-Phenylisoxazole-5-carbonyl Chloride Stability Guide

Executive Summary & Molecule Profile[1][2] 3-Phenylisoxazole-5-carbonyl chloride is a highly electrophilic acyl chloride. Unlike standard benzoyl chlorides, the isoxazole ring acts as a significant electron-withdrawing g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

3-Phenylisoxazole-5-carbonyl chloride is a highly electrophilic acyl chloride. Unlike standard benzoyl chlorides, the isoxazole ring acts as a significant electron-withdrawing group (EWG), intensifying the positive charge on the carbonyl carbon.

  • The Consequence: This molecule reacts with atmospheric moisture significantly faster than simple aromatic acid chlorides.

  • The Failure Mode: Hydrolysis converts the reagent back to 3-phenylisoxazole-5-carboxylic acid and hydrochloric acid (HCl). This destroys stoichiometry, lowers yield, and introduces acidic impurities that can degrade the isoxazole ring (which is sensitive to harsh acidic/basic conditions).

Physicochemical Profile
PropertySpecificationCritical Note
Functional Group Acyl Chloride (-COCl)Highly moisture sensitive.
Ring System IsoxazoleBase Sensitive: Ring opening can occur at high pH or high temp.[1]
IR Signature (COCl) ~1770–1790 cm⁻¹Sharp, strong band.
IR Signature (COOH) ~1700–1715 cm⁻¹Broad band (Hydrolysis product).
Solubility DCM, THF, TolueneReacts violently with water/alcohols.

Diagnostic & Troubleshooting (Q&A)

Q1: My reagent has turned from a yellow oil/solid into a sticky, white semi-solid. Is it still usable?

Diagnosis: Critical Hydrolysis. The "sticky" appearance is often the formation of the carboxylic acid (which has a higher melting point due to hydrogen bonding) mixed with residual acid chloride.

  • Immediate Test: Dissolve a small aliquot in dry DCM. The acid chloride is highly soluble; the carboxylic acid is significantly less soluble in non-polar solvents and may remain as a suspension.

  • Confirmation: Run an IR spectrum. If the carbonyl peak has shifted from ~1780 cm⁻¹ to ~1710 cm⁻¹ (with a broad OH stretch ~3000 cm⁻¹), the reagent is hydrolyzed.

  • Resolution: Do not use. You must regenerate the acid chloride using thionyl chloride (

    
    ) or oxalyl chloride.
    
Q2: I am seeing a precipitate form immediately upon adding my amine nucleophile. Is this hydrolysis?

Diagnosis: Likely Normal (Amine Hydrochloride Salt). When an amine reacts with the acid chloride, it generates HCl. The unreacted amine will scavenge this HCl, forming an insoluble salt (e.g.,


).
  • Differentiation:

    • Hydrolysis: Gradual formation of white solid over minutes/hours if the solvent is wet.

    • Amidation (Desired): Instant formation of precipitate upon addition.

  • Action: Ensure you are using at least 2 equivalents of amine (or 1 eq. amine + 1 eq. auxiliary base like

    
     or DIPEA) to account for this HCl generation.
    
Q3: My reaction mixture turned dark black/tarry.

Diagnosis: Isoxazole Ring Decomposition. While the acid chloride is sensitive to water, the isoxazole ring is sensitive to strong bases and heat.[2]

  • Cause: Using a strong nucleophilic base (like NaOH or unhindered alkoxides) or heating the reaction >80°C can trigger ring opening (N-O bond cleavage).

  • Prevention: Use non-nucleophilic organic bases (DIPEA, Pyridine) and keep temperatures <40°C during the acylation step.

Core Protocols: Preventing Hydrolysis[4][5]

Strategy A: The "In-Situ" Generation (Recommended)

The most reliable method to prevent hydrolysis is to never isolate the acid chloride. Generate it and react it immediately.

Protocol:

  • Suspend 3-phenylisoxazole-5-carboxylic acid in anhydrous DCM (or Toluene).

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under

    
    .
    
  • Catalyze with 1-2 drops of anhydrous DMF (essential for Vilsmeier-Haack like activation).

  • Stir at room temperature for 2 hours (Gas evolution of CO/CO₂/HCl must cease).

  • Evaporate solvent and excess oxalyl chloride under high vacuum (Schlenk line) to obtain the crude acid chloride.

  • Redissolve immediately in fresh anhydrous solvent for the next step.

Strategy B: Storage of Isolated Reagent

If you must store it:

  • Container: Schlenk flask or crimp-sealed vial with septa.

  • Atmosphere: Argon (heavier than air, provides a better blanket than

    
    ).
    
  • Temperature: -20°C.

  • Desiccant: Store the vial inside a secondary jar containing

    
     or activated molecular sieves.
    

Visualizing the Chemistry

Diagram 1: Hydrolysis vs. Desired Pathway

This diagram illustrates the competition between moisture (failure mode) and the desired nucleophile.

G Start 3-Phenylisoxazole-5-carbonyl chloride (Highly Electrophilic) Intermed_Fail Tetrahedral Intermediate (Unstable) Start->Intermed_Fail Fast Reaction (If wet solvents used) Intermed_Success Tetrahedral Intermediate (Productive) Start->Intermed_Success Controlled Reaction (Anhydrous conditions) Water H₂O (Moisture) (Impurity) Water->Intermed_Fail Amine R-NH₂ (Desired Nucleophile) Amine->Intermed_Success Product_Fail 3-Phenylisoxazole-5-carboxylic acid + HCl (DEAD END / YIELD LOSS) Intermed_Fail->Product_Fail Elimination of Cl⁻ Product_Success Isoxazole Amide + HCl (Salt) Intermed_Success->Product_Success Elimination of Cl⁻

Caption: Kinetic competition between hydrolysis (red) and amidation (green). The electron-deficient isoxazole ring accelerates the red pathway if any moisture is present.

Diagram 2: Decision Tree for Handling

DecisionTree Start Start: Need Acid Chloride CheckSource Do you have commercial Acid Chloride? Start->CheckSource Commercial Commercial Source CheckSource->Commercial Yes Synthesis Synthesize from Acid CheckSource->Synthesis No CheckState Check Physical State (Visual + IR) Commercial->CheckState Synth_Method Use Oxalyl Chloride + DMF (cat) in DCM (0°C -> RT) Synthesis->Synth_Method SolidSticky Sticky/White Solid IR: ~1710 cm⁻¹ CheckState->SolidSticky Degraded YellowOil Yellow Oil/Crystalline IR: ~1780 cm⁻¹ CheckState->YellowOil Intact Action_Purify REJECT / REGENERATE (Hydrolysis has occurred) SolidSticky->Action_Purify Action_Use USE IMMEDIATELY (Dissolve in Dry DCM) YellowOil->Action_Use Evap Evaporate volatiles (High Vac) Synth_Method->Evap Evap->Action_Use Do not store

Caption: Operational workflow for assessing reagent quality and choosing the synthesis route.

References

  • BenchChem. (2025).[2][3] Stability issues of 3-Chloro-1,2-oxazole under various conditions. Retrieved from 2[3]

  • OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives - Infrared Absorptions. Organic Chemistry. Retrieved from 4

  • Sigma-Aldrich. (n.d.). 3-Phenylisoxazole-5-carboxylic acid Product Specification. Retrieved from

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling Guidelines. Retrieved from 5

  • Wipf, P. (2014).[6] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from 6

Sources

Troubleshooting

Challenges and solutions for scaling up 3-Phenylisoxazole-5-carbonyl chloride production

Technical Support Center: Ticket #8492 Subject: Scale-Up Optimization for 3-Phenylisoxazole-5-carbonyl Chloride Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #8492 Subject: Scale-Up Optimization for 3-Phenylisoxazole-5-carbonyl Chloride Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary

Scaling up the chlorination of 3-phenylisoxazole-5-carboxylic acid to its acid chloride derivative presents distinct challenges compared to bench-scale synthesis. While the core chemistry (nucleophilic acyl substitution using thionyl chloride) is standard, the heterocyclic moiety introduces thermal sensitivities that can lead to catastrophic yield loss via ring cleavage (N-O bond rupture) if not managed.

This guide moves beyond standard textbook procedures, focusing on the thermodynamics, engineering controls, and impurity profiles specific to scaling this isoxazole derivative from grams to kilograms.

Module 1: The "Golden Path" Protocol (Scale-Up Adapted)

Objective: Synthesis of 1.0 kg of 3-Phenylisoxazole-5-carbonyl chloride. Key Change from Lab Scale: Transition from "neat" thionyl chloride (SOCl₂) to a solvent-diluted system to manage heat flux and prevent slurry solidification.

Reagents & Stoichiometry
ComponentRoleEq.Mass/VolRationale
3-Phenylisoxazole-5-COOH Substrate1.01.0 kgStarting material (solid).
Thionyl Chloride (

)
Reagent1.5~0.58 LExcess required to drive equilibrium; reduced from 5.0 eq (lab) to 1.5 eq (plant) to minimize waste.
Toluene Solvent5.0 vol5.0 LActs as a heat sink and azeotropic agent for

removal.
DMF Catalyst0.05~20 mLForms the reactive Vilsmeier-Haack intermediate.
Step-by-Step Workflow
  • Slurry Formation: Charge the reactor with 3-phenylisoxazole-5-carboxylic acid and Toluene. Agitate to form a suspension. Note: The acid will likely not dissolve completely at RT.

  • Catalyst Addition: Add DMF.

  • Controlled Addition: Heat jacket to 40°C. Add

    
     via a subsurface dip tube over 2 hours.
    
    • Critical Control: Monitor gas evolution (

      
      ).[1][2] Do not exceed scrubber capacity.
      
  • Reaction Phase: Ramp temperature to 75-80°C (Reflux). Hold for 3-5 hours.

    • Endpoint: Solution usually becomes clear (homogeneous) as the acid converts to the soluble acid chloride.

  • Degassing: Sparge with dry Nitrogen (

    
    ) for 30 mins to strip bulk acidic gases.
    
  • Isolation (Distillation/Crystallization):

    • Option A (Liquid Product): Vacuum distill toluene/

      
       azeotrope.
      
    • Option B (Solid Product): Cool to 0-5°C. If the acid chloride is solid, induce crystallization by adding Hexane (anti-solvent).

Module 2: Troubleshooting & FAQs

Q1: The reaction mixture turned black/tarry during reflux. What happened? Diagnosis: Thermal decomposition of the isoxazole ring. Root Cause: Isoxazoles contain a labile N-O bond. Prolonged exposure to temperatures >100°C, especially in the presence of strong acid (


) and thionyl chloride, can trigger ring cleavage, leading to nitriles and tars [1].
Solution: 
  • Lower Bath Temp: Ensure the internal temperature never exceeds 85°C.

  • Solvent Swap: If Toluene reflux (110°C) is too hot, switch to Dichloromethane (DCM) (reflux ~40°C) for the reaction, though this will require longer reaction times (12-24h).

  • Strict Stoichiometry: Reduce

    
     to 1.2 equivalents to minimize the concentration of aggressive species.
    

Q2: I cannot remove the smell of


 from the final product. 
Diagnosis:  Residual thionyl chloride entrapment.
Root Cause: 

(bp 76°C) forms an azeotrope with Toluene, but traces can remain trapped in the crystal lattice or oil. Solution:
  • The "Chase" Method: After the initial distillation, add fresh Toluene (2 vol) and distill again. Repeat twice. This "chases" the

    
     out via azeotrope [2].
    
  • Vacuum Drying: If the product is a solid, dry in a vacuum oven at 30°C with a nitrogen bleed. Do not use high vacuum without a bleed, or you may sublime the product.

Q3: My HPLC purity shows multiple peaks, but the NMR looks clean. Diagnosis: Derivatization artifact. Root Cause: You likely injected the acid chloride directly into a reverse-phase HPLC (containing water/methanol). The acid chloride hydrolyzed on the column, creating the carboxylic acid peak and potentially methyl esters in situ. Solution:

  • Correct Sampling: Quench the reaction aliquot into dry methanol containing triethylamine. This converts the acid chloride to the stable Methyl Ester . Analyze the methyl ester to determine conversion [3].

Q4: The scrubber is backing up/over-pressurizing. Diagnosis: Uncontrolled gas evolution. Root Cause: The addition rate of


 exceeded the mass transfer limit of the scrubber system.
Solution: 
  • Kinetic Control: The reaction rate is often limited by the addition of

    
    . Link the addition pump to the reactor pressure sensor. If pressure > 0.1 bar over ambient, pause addition.
    

Module 3: Visualization & Logic Flows

Figure 1: Reaction Mechanism & Catalytic Cycle

Description: This diagram illustrates the activation of Thionyl Chloride by DMF (Vilsmeier-Haack) and the subsequent attack on the isoxazole carboxylic acid.

ReactionMechanism Substrate 3-Phenylisoxazole- 5-carboxylic Acid Intermediate Vilsmeier-Like Active Species Substrate->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermediate Forms [Me2N=CHCl]+ DMF DMF (Catalyst) DMF->SOCl2 Activation Transition Chlorosulfite Intermediate Intermediate->Transition - DMF Product 3-Phenylisoxazole- 5-carbonyl Chloride Transition->Product Cl- Attack Byproducts SO2 (gas) + HCl (gas) Transition->Byproducts Elimination

Caption: DMF-catalyzed chlorination mechanism illustrating the regeneration of the catalyst and expulsion of gaseous byproducts.

Figure 2: Impurity Troubleshooting Decision Tree

Description: A logic tree to diagnose the root cause of impurities based on visual and analytical data.

TroubleshootingTree Start Impurity Detected Color Is the product Dark/Black? Start->Color NMR Check 1H NMR Color->NMR No (Off-white/Yellow) RingOpen Ring Cleavage (Nitrile Formation) Color->RingOpen Yes (Thermal Degradation) Hydrolysis Carboxylic Acid Peak Present? NMR->Hydrolysis Action1 Reduce Temp <80°C Check N2 Inerting RingOpen->Action1 Wet Moisture Ingress During Storage Hydrolysis->Wet Yes (Broad OH peak) Dimer Dimer/Anhydride Formation Hydrolysis->Dimer No (Extra Aromatic peaks) Action2 Reseal containers Add Desiccant Wet->Action2 Action3 Increase SOCl2 eq. Check Stoichiometry Dimer->Action3

Caption: Diagnostic logic flow for identifying and resolving common impurity profiles in isoxazole acid chloride synthesis.

Module 4: Safety & Engineering Controls

1. Thermal Runaway Prevention The reaction of carboxylic acids with


 is endothermic initially but becomes exothermic upon gas evolution.
  • Hazard: Accumulation of unreacted

    
     at low temperature followed by rapid heating can cause a "gas burp" (rapid pressurization) [4].
    
  • Control: Maintain a "semi-batch" mode where

    
     is added at reaction temperature (or slightly below) to ensure immediate consumption, rather than adding all at once to a cold reactor.
    

2. Scrubber Configuration Do not vent directly to the fume hood.

  • Setup: Reactor Outlet

    
     Trap (Empty) 
    
    
    
    Scrubber 1 (Water - absorbs
    
    
    )
    
    
    Scrubber 2 (NaOH 10% - absorbs
    
    
    ).
  • Note:

    
     vapors react violently with water. The empty trap prevents suck-back into the hot reactor.
    

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3] Current Opinion in Drug Discovery & Development. Link

  • BenchChem Technical Support. (2025). Removal of Excess Thionyl Chloride: Azeotropic Distillation Protocols. Link

  • Sigma-Aldrich. (2024). Preparation of Methyl Esters for GC/HPLC Analysis. Link

  • Org. Process Res. Dev. (2014).[4] Managing Hazards for Scale Up of Chemical Manufacturing Processes. Link

Sources

Optimization

Standard workup procedures for reactions involving 3-Phenylisoxazole-5-carbonyl chloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-Phenylisoxazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Phenylisoxazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its use. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is both efficient and robust.

Part 1: Core Concepts & Safe Handling

This section addresses the fundamental properties and necessary precautions for working with 3-Phenylisoxazole-5-carbonyl chloride.

Q1: What is the primary reactivity of 3-Phenylisoxazole-5-carbonyl chloride and what does this mean for my experimental setup?

Answer: 3-Phenylisoxazole-5-carbonyl chloride is an acyl chloride . Its reactivity is dominated by the electrophilic carbonyl carbon. This makes it an excellent acylating agent for nucleophiles. The chloride ion is a good leaving group, facilitating nucleophilic acyl substitution reactions.[1][2]

Key Implications for Your Experiment:

  • High Reactivity with Nucleophiles: It will react readily, often vigorously, with common nucleophiles. The general reactivity trend is: primary/secondary amines > alcohols > water.[1]

  • Moisture Sensitivity: It is highly sensitive to moisture.[3][4] Any contact with water will hydrolyze it to the corresponding and far less reactive 3-phenylisoxazole-5-carboxylic acid, which will not participate in the desired acylation. This is a primary cause of failed reactions.

  • Anhydrous Conditions are Critical: All glassware must be oven- or flame-dried. Solvents must be anhydrous grade and handled under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Q2: How must I store and handle this reagent to ensure its integrity?

Answer: Proper storage is non-negotiable for this reagent. Due to its moisture sensitivity, it must be stored in a tightly sealed container in a cool, dry place, preferably within a desiccator or a glovebox.[3][6] The use of a nitrogen-purged storage environment is best practice. Always handle the solid in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

Part 2: Standard Protocol - Amide Synthesis via Schotten-Baumann Conditions

The most common application for this reagent is the synthesis of amides by reaction with primary or secondary amines. The following is a robust, general protocol.

Experimental Protocol: Synthesis of a 3-Phenylisoxazole-5-carboxamide
  • Preparation: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.1 - 1.5 equivalents). Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 3-Phenylisoxazole-5-carbonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. The reaction progress should be monitored.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid and unreacted acyl chloride), and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purify Purification prep1 Dissolve Amine (1.0 eq) in Anhydrous DCM prep2 Add Base (e.g., DIEA, 1.2 eq) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 reac1 Add Acyl Chloride (1.05 eq) in Anhydrous DCM (Dropwise) prep3->reac1 Under N₂ atm. reac2 Stir at RT (Monitor by TLC/LC-MS) reac1->reac2 work1 Quench with H₂O reac2->work1 work2 Wash with 1M HCl work1->work2 work3 Wash with sat. NaHCO₃ work2->work3 work4 Wash with Brine work3->work4 work5 Dry (Na₂SO₄) & Concentrate work4->work5 purify1 Crude Product work5->purify1 purify2 Recrystallization or Column Chromatography purify1->purify2 purify3 Pure Amide Product purify2->purify3

Part 3: Troubleshooting Guide & FAQs

Reaction Monitoring & Completion

Q3: I'm running the reaction, but my TLC is confusing. How can I reliably monitor the consumption of the acyl chloride?

Answer: This is a common and excellent question. Acyl chlorides are notoriously unstable on silica gel TLC plates and can streak or hydrolyze during spotting and elution, giving misleading results.[5]

The Recommended Strategy (The "Methanol Quench" Test):

  • Withdraw a small aliquot (a few drops) from your reaction mixture.

  • Add it to a small vial containing a few drops of methanol. This rapidly and cleanly converts any unreacted 3-Phenylisoxazole-5-carbonyl chloride into its corresponding methyl ester (methyl 3-phenylisoxazole-5-carboxylate).

  • Spot this "quenched" mixture on your TLC plate alongside your starting amine.

  • The methyl ester is a stable, non-polar compound that will appear as a new, well-defined spot. As the reaction proceeds, the intensity of this methyl ester spot will decrease, indicating the consumption of your acyl chloride.[8] This provides a reliable proxy for reaction completion.

Low or No Yield

Q4: My reaction failed or gave a very low yield of the desired amide. What are the most probable causes?

Answer: Low yield is almost always traced back to one of two issues: hydrolysis of the acyl chloride or problems with the amine nucleophile.

Observation Probable Cause Solution & Explanation
Isolated mostly 3-phenylisoxazole-5-carboxylic acid. Hydrolysis of Acyl Chloride. The acyl chloride reacted with trace water instead of your amine. Action: Ensure all glassware is rigorously dried, use fresh anhydrous solvents, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the setup and reaction.[3][5]
Recovered mostly starting amine. 1. Inactive Acyl Chloride. The acyl chloride may have hydrolyzed during storage. Action: Use a fresh bottle or test a small amount with methanol to confirm its reactivity before committing to a large-scale reaction.
2. Sterically Hindered Amine. Very bulky amines can react slowly. Action: Increase reaction time, gently heat the reaction (e.g., to 40 °C), or consider using a more potent acylation catalyst system if the problem persists.
3. Poorly Nucleophilic Amine. Electron-deficient amines (e.g., some anilines with electron-withdrawing groups) are less reactive. Action: The reaction may require longer times, gentle heating, or a stronger base to fully deprotonate any formed HCl salt.

G start Low or No Yield of Amide q1 Did you isolate 3-phenylisoxazole-5-carboxylic acid? start->q1 a1_yes YES: Hydrolysis Occurred q1->a1_yes Yes q2 Did you recover the starting amine? q1->q2 No sol1 Solution: Use anhydrous solvents & inert atmosphere. Dry all glassware rigorously. a1_yes->sol1 a2_yes YES q2->a2_yes Yes q3 Is the amine sterically hindered or electron-poor? a2_yes->q3 a3_yes YES: Low Reactivity q3->a3_yes Yes a3_no NO: Acyl Chloride Inactive q3->a3_no No sol3 Solution: Increase reaction time/temperature. Consider a different catalyst. a3_yes->sol3 sol3_no Solution: Use a fresh bottle of acyl chloride. Confirm activity with MeOH quench. a3_no->sol3_no

Workup & Purification Issues

Q5: What is the exact purpose of each wash step in the aqueous workup?

Answer: Each wash is designed to remove specific impurities, making the final purification much easier. The reaction of an acyl chloride with an amine generates the desired amide and one equivalent of hydrogen chloride (HCl) gas.[2]

  • 1M HCl Wash: The HCl generated in the reaction, along with the DIEA/TEA base, forms a water-soluble ammonium salt (e.g., triethylammonium chloride). This acidic wash also protonates any unreacted starting amine, converting it into its water-soluble ammonium salt. This step efficiently removes both the reaction base and unreacted starting amine from the organic layer.

  • Saturated NaHCO₃ (or Na₂CO₃) Wash: This basic wash neutralizes any remaining acidic species. Crucially, it also quenches and hydrolyzes any unreacted, excess 3-Phenylisoxazole-5-carbonyl chloride, converting it to the sodium salt of the carboxylic acid, which is soluble in the aqueous layer.

  • Brine (Saturated NaCl) Wash: This final wash removes the bulk of the dissolved water from the organic layer before the drying step, making the drying agent (like Na₂SO₄) more effective. It also helps to break up any emulsions that may have formed.

Q6: My final product is contaminated with 3-phenylisoxazole-5-carboxylic acid. How can I remove it?

Answer: This is a common issue arising from slight hydrolysis of the acyl chloride. Fortunately, the carboxylic acid is easily removed.

  • Extraction: Dissolve the crude product in an organic solvent like ethyl acetate or DCM. Wash this solution thoroughly with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, while your neutral amide product remains in the organic layer.

  • Column Chromatography: If extraction is insufficient, the carboxylic acid is quite polar and will stick to a silica gel column, while the amide, being less polar, will elute earlier.

Q7: I'm having trouble separating my product from the unreacted starting amine, especially if the amine is not very basic. What should I do?

Answer: If an acidic wash is ineffective (e.g., for poorly basic anilines), purification will rely on physical separation methods.

  • Column Chromatography: This is the most reliable method. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the slightly more polar amine from the typically less polar amide product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective at rejecting impurities, including the starting amine.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 3-Phenylisoxazole-5-carbonyl chloride.
  • Wang, L., Yuan, D., & Zhang, W. (2014). N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(1), o94. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Phenyl-5-methyl-4-isoxazole Formyl Chloride.
  • Simpson, J. H. (2019). Answer to "What should I reconsider in my experiment for acyl chloride to be formed?". ResearchGate. [Link]

  • PubMed. (2013). N,N-Dimethyl-3-phenyl-isoxazole-5-carbox-amide. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole-based amides. [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
  • ResearchGate. (2016). Reactions of 3(5)
  • BenchChem. (n.d.). Preventing side reactions of the ketone group during acylation with 2-(2-Oxocyclohexyl)acetyl chloride.
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-605.
  • Organic Chemistry. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]

  • Furia, M., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(110), 90575-90582. [Link]

  • Cognito. (n.d.). Acylation Revision notes | A-Level Chemistry AQA. [Link]

  • ChemSrc. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.
  • Reddit. (2016). Has anyone ever had any trouble with generation of acyl chlorides?. r/chemistry. [Link]

  • Alabugin, I. V., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 329. [Link]

  • ResearchGate. (2025). Synthesis of New 3-(2-Chloroquinolin-3-yl)
  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

  • ResearchGate. (2013). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • PubChem. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. [Link]

  • ResearchGate. (n.d.). (PDF)
  • ChemBK. (2024). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
  • Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions.
  • International Journal of Current Research. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION.
  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring Acylation Reactions by TLC and LC-MS

Welcome to the technical support center for monitoring acylation reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and Liquid Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring acylation reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of these crucial chemical transformations. Here, you will find practical, in-depth answers to common challenges, moving beyond simple procedural steps to explain the underlying scientific principles.

An acylation reaction involves the addition of an acyl group (R-C=O) to a compound.[1][2] This fundamental reaction in organic chemistry is used to form esters, amides, and ketones, and is often monitored to ensure the reaction proceeds to completion and to identify any potential side products.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the monitoring of acylation reactions.

Q1: Why is monitoring my acylation reaction important?

Monitoring your reaction is critical to determine its progress and endpoint. It allows you to observe the consumption of the starting material and the formation of the desired product over time.[3][4] This helps in deciding when to stop the reaction, preventing the formation of byproducts from over-reaction or ensuring the reaction has gone to completion for optimal yield.

Q2: When should I choose TLC versus LC-MS for monitoring?

TLC is a rapid, qualitative, and cost-effective technique ideal for quick checks at the bench.[3] It's excellent for visualizing the disappearance of starting materials and the appearance of products.[3][5] LC-MS, on the other hand, is a more powerful quantitative and qualitative tool.[6][7] It provides mass information, which can confirm the identity of your product and help identify unknown byproducts.[7] Open access LC-MS systems are increasingly replacing TLC for reaction monitoring due to minimal sample preparation and fast, detailed results.[6]

Q3: What are the basic components of a TLC system for reaction monitoring?

A basic TLC setup includes:

  • TLC plates: Typically coated with silica gel or alumina.

  • A developing chamber: A beaker or a dedicated tank.

  • An eluent: A solvent or mixture of solvents that will move up the plate.

  • A method for visualization: Such as a UV lamp or chemical stains.[8][9]

Q4: What information does an LC-MS analysis provide during reaction monitoring?

LC-MS provides both chromatographic separation and mass spectral data. The liquid chromatography separates the components of your reaction mixture based on their polarity, while the mass spectrometer provides the mass-to-charge ratio (m/z) of each component.[7] This allows you to track the decrease in the starting material's peak area and the increase in the product's peak area over time, while also confirming their molecular weights.[10]

Part 2: Troubleshooting Guide for Thin-Layer Chromatography (TLC)

This guide provides solutions to specific issues you may encounter when using TLC to monitor acylation reactions.

Issue 1: My spots are streaking on the TLC plate.

Q: I've run my TLC, but instead of tight spots, I see long streaks. What's causing this and how can I fix it?

A: Streaking on a TLC plate can be caused by several factors:

  • Overloading the sample: Applying too much of the reaction mixture to the plate is a common cause.[11][12] This saturates the stationary phase, leading to poor separation.

    • Solution: Dilute your reaction mixture before spotting it on the TLC plate. You only need a very small amount for a good analysis.[3]

  • Inappropriate solvent system: If the solvent is too polar for the compounds, they will travel with the solvent front instead of partitioning with the stationary phase, resulting in streaking.

    • Solution: Adjust the polarity of your eluent. For acylation reactions where the product is typically less polar than the starting material (e.g., acylation of an alcohol or amine), you might need a less polar solvent system. Experiment with different ratios of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol).[13]

  • Highly polar or acidic/basic compounds: Some compounds, particularly those with strongly acidic or basic groups, can interact strongly with the silica gel, causing streaking.

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic or formic acid can help. For basic compounds, a few drops of triethylamine or ammonia can improve the spot shape.

Issue 2: I can't see my spots after developing the TLC.

Q: I've run my TLC plate, but after it's developed, I can't see any spots, even under the UV lamp. What should I do?

A: This is a common issue with several potential causes:

  • Your compound is not UV-active: Many organic molecules, especially those without conjugated double bond systems, will not be visible under a UV lamp.[8][9]

    • Solution: Use a visualizing stain. There are many stains available that react with different functional groups.[8][14]

      • Potassium permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized, such as alcohols and amines (your starting materials).[14][15] The product, being an ester or amide, may be less reactive.

      • p-Anisaldehyde stain: This is a versatile stain that reacts with many functional groups, often giving different colors for different compounds, which can be very informative.[8][14] It's particularly good for nucleophilic groups.[14]

      • Ninhydrin stain: This is specific for primary and secondary amines, so it's excellent for monitoring the disappearance of an amine starting material.[8][9][14]

  • The sample concentration is too low: The amount of compound spotted on the plate may be below the limit of detection.[11]

    • Solution: Try spotting the sample multiple times in the same spot, allowing the solvent to evaporate between applications.[11] Alternatively, you can try to concentrate your reaction mixture before spotting.

  • The compound evaporated: If your product is volatile, it may have evaporated from the plate during development or while drying.

    • Solution: Minimize the time the plate is exposed to air after development and visualize it as quickly as possible.

Issue 3: My starting material and product spots are too close together.

Q: The spots for my starting material and product have very similar Rf values, making it difficult to tell if the reaction is progressing. How can I improve the separation?

A: Poor separation is usually due to an suboptimal eluent system. The goal is to find a solvent or solvent mixture that provides a good differential in the migration of your starting material and product.

  • Adjusting Solvent Polarity: The key is to systematically vary the polarity of the eluent.

    • If spots are too high (high Rf): Your eluent is too polar. Decrease its polarity by adding more of a non-polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate mixture).

    • If spots are too low (low Rf): Your eluent is not polar enough. Increase its polarity by adding more of a polar solvent (e.g., increase the ethyl acetate content).

  • Using a Co-spot: A "co-spot" is a lane on the TLC plate where you spot both the starting material and the reaction mixture.[5][16] This is a crucial control to definitively identify the starting material spot in your reaction lane, especially when Rf values are close.[5][16]

TLC_Workflow

Part 3: Troubleshooting Guide for Liquid Chromatography-Mass Spectrometry (LC-MS)

This guide addresses specific challenges encountered when using LC-MS for acylation reaction monitoring.

Issue 1: I'm not seeing the peak for my product in the LC-MS.

Q: My TLC shows product formation, but I can't find the corresponding peak in my LC-MS chromatogram. What could be the problem?

A: This can be a frustrating issue, but it's often solvable by considering the following:

  • Ionization Issues: Your product may not be ionizing efficiently under the conditions used.[7]

    • Solution: The choice of ionization source is critical. Electrospray ionization (ESI) is common for polar molecules, while atmospheric pressure chemical ionization (APCI) is often better for less polar compounds.[17][18] If you are using ESI and your product is significantly less polar than your starting material, it may not ionize well. Consider switching to APCI if available. Also, ensure the mobile phase is compatible with your chosen ionization mode. For positive ESI, adding a small amount of formic acid to the mobile phase can aid in protonation.[6]

  • Incorrect Mass Range: The mass spectrometer might not be scanning the correct m/z range to detect your product.

    • Solution: Calculate the expected molecular weight of your product and ensure your MS method's scan range includes the [M+H]⁺ (for positive mode) or [M-H]⁻ (for negative mode) ion. Also, consider the possibility of adduct formation (e.g., with sodium [M+Na]⁺ or methanol [M+CH₃OH+H]⁺), which will result in a higher m/z value.[19]

  • Poor Chromatographic Resolution: Your product peak might be co-eluting with a much larger peak (like the starting material or a solvent front), effectively hiding it.

    • Solution: Adjust your LC gradient to improve separation. A shallower gradient can often resolve closely eluting peaks. You can also try a different column with a different stationary phase.

Issue 2: The mass spectrum is confusing, with many unexpected peaks.

Q: I see a peak at the expected retention time for my product, but the mass spectrum shows multiple peaks, and I'm not sure which one corresponds to my product.

A: Complex mass spectra are common and can arise from several sources:

  • Adduct Formation: As mentioned, molecules can form adducts with salts (like sodium or potassium) or solvents present in the mobile phase.[19]

    • Solution: Look for peaks corresponding to [M+Na]⁺ (M+23), [M+K]⁺ (M+39), or [M+NH₄]⁺ (M+18) in positive mode. Recognizing these common adducts can help you confirm the molecular weight of your product.

  • In-source Fragmentation: Some molecules are unstable and can fragment in the ionization source of the mass spectrometer.

    • Solution: Look for fragment ions that are logical losses from your parent molecule. For example, acylated compounds might lose the acyl group. This fragmentation pattern can actually be diagnostic and help confirm the structure of your product.

  • Multiple Charging: In ESI, larger molecules like peptides can acquire multiple charges, resulting in peaks at [M+2H]²⁺, [M+3H]³⁺, etc.[20]

    • Solution: While less common for small molecules in typical acylation reactions, it's something to be aware of. The m/z values for these ions will be (M+2)/2, (M+3)/3, and so on.

Issue 3: My results are not reproducible between injections.

Q: I'm seeing significant variations in peak areas and retention times between different injections of the same sample. What's causing this inconsistency?

A: Poor reproducibility can undermine the reliability of your reaction monitoring. Here are some common culprits:

  • LC System Instability: Fluctuations in pump pressure or column temperature can lead to shifting retention times.[21]

    • Solution: Ensure the LC system is properly equilibrated before starting your analysis.[22] Check for any leaks in the system and make sure the solvent lines are properly primed.[22][23]

  • Sample Degradation: Your product or starting material might be unstable in the sample vial over time.

    • Solution: Analyze your samples as quickly as possible after they are taken from the reaction mixture. If necessary, keep the autosampler tray cooled.

  • Carryover: Residual sample from a previous injection can carry over into the next run, leading to inaccurate quantification.[21]

    • Solution: Implement a needle wash step in your LC method to clean the injection port and needle between samples. Running a blank injection (just the mobile phase) can help determine if carryover is an issue.[21]

LCMS_Workflow

Part 4: Experimental Protocols

Protocol 1: General Procedure for Monitoring an Acylation Reaction by TLC
  • Prepare the TLC Chamber: Pour a small amount of your chosen eluent (solvent system) into the developing chamber, to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your baseline. Mark small dots on this line where you will spot your samples.

  • Spot the Plate:

    • Lane 1 (Starting Material): Dissolve a small amount of your starting material in a volatile solvent. Using a capillary tube, make a small spot on the first mark on your baseline.

    • Lane 2 (Co-spot): On the second mark, first spot the starting material as in Lane 1. Then, without moving the plate, spot the reaction mixture directly on top of the starting material spot.[16]

    • Lane 3 (Reaction Mixture): Using a clean capillary tube, take a small aliquot directly from your reaction vessel and spot it on the third mark.[13][24]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[12][24] Cover the chamber and allow the solvent to move up the plate by capillary action.

  • Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[24] Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.

  • Analyze the Results: Observe the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane. The co-spot lane will help confirm the identity of the starting material spot.

Protocol 2: General Procedure for Preparing a Sample for LC-MS Monitoring
  • Take a Sample: Using a micropipette, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the Reaction (if necessary): If the reaction is rapid, you may need to quench the small aliquot to stop the reaction. This can often be done by diluting it in a large volume of a suitable solvent.

  • Dilute the Sample: Dilute the aliquot in a solvent that is compatible with your LC mobile phase (e.g., acetonitrile or methanol). A typical dilution might be 1:100 or 1:1000, depending on the concentration of your reaction.

  • Filter the Sample: To prevent clogging of the LC system, filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an LC vial.[25]

  • Analyze by LC-MS: Place the vial in the autosampler and run your LC-MS method.

References

  • NEET coaching. Acylation Reaction- Mechanism, Applications and FAQs. [Link]

  • Study.com. Acylation: Mechanism & Reaction - Lesson. [Link]

  • Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS. [Link]

  • J&K Scientific LLC. Acylation Reaction: Applications in Organic Chemistry. [Link]

  • A Level Chemistry Revision Notes. Acylation Mechanism. [Link]

  • Shimadzu. Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. [Link]

  • Chemistry LibreTexts. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]

  • Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. [Link]

  • Basics of LC/MS. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • PMC. Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. [Link]

  • PMC. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]

  • Ionization Methods in Organic Mass Spectrometry. [Link]

  • PharmaCores. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). [Link]

  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]

  • University of Rochester. Magic Formulas: TLC Stains. [Link]

  • TLC Stains. [Link]

  • TLC Stains. [Link]

  • TLC stains. [Link]

  • ACS Chemical Biology. Tracing Fatty Acid Metabolism by Click Chemistry. [Link]

  • YouTube. Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • Shimadzu. LCMS Troubleshooting Tips. [Link]

  • PMC. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. [Link]

  • TLC Visualization Methods. [Link]

  • Thin Layer Chromatography. [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Chemistry LibreTexts. 2.4: TLC -ANALYSIS. [Link]

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]

  • Reddit. TLC issues : r/OrganicChemistry. [Link]

  • University of Rochester. Chromatography: How to Monitor by TLC. [Link]

  • Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of York. Issues - Chemistry Teaching Labs. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • myadlm.org. Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • PMC. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. [Link]

  • YouTube. Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). [Link]

  • ResearchGate. How do you interpret LC-MS data?. [Link]

  • Understanding LCMS Data for Identification of Chemical Compounds Contained in Rodent Tuber. [Link]

Sources

Optimization

Catalyst selection and optimization for 3-Phenylisoxazole-5-carbonyl chloride reactions

Subject: Catalyst Selection, Optimization, and Troubleshooting Guide Ticket ID: CHEM-ISOX-005 Applicable Substrates: 3-Phenylisoxazole-5-carboxylic acid and derivatives. Introduction Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Catalyst Selection, Optimization, and Troubleshooting Guide Ticket ID: CHEM-ISOX-005 Applicable Substrates: 3-Phenylisoxazole-5-carboxylic acid and derivatives.

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 3-Phenylisoxazole-5-carbonyl chloride , a critical electrophilic intermediate in medicinal chemistry.

Converting the 3-phenylisoxazole-5-carboxylic acid to its acid chloride requires overcoming two specific challenges:

  • Nucleophilicity: The electron-withdrawing nature of the isoxazole ring renders the carboxylic acid less nucleophilic, often requiring catalytic activation.

  • Stability: The N-O bond of the isoxazole core can be sensitive to harsh acidic refluxes or reducing conditions, making catalyst selection vital for maintaining ring integrity.

Part 1: Catalyst Selection & Mechanism

Q: Which catalyst should I use, and why is it necessary?

Recommendation: N,N-Dimethylformamide (DMF) (1–5 mol%).

Technical Insight: While thionyl chloride (


) or oxalyl chloride (

) are the bulk chlorinating agents, they react sluggishly with electron-deficient heteroaromatic acids like 3-phenylisoxazole-5-carboxylic acid. DMF acts as a nucleophilic catalyst .

The Mechanism (Vilsmeier-Haack Activation): DMF reacts with the chlorinating agent to form a highly reactive Vilsmeier imidoyl chloride (chloroiminium salt). This intermediate is far more electrophilic than the bulk reagent, rapidly converting the carboxylic acid into an activated species that collapses to the desired acid chloride.

Mechanism Visualization

VilsmeierMechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier Activation Oxalyl Oxalyl Chloride (Reagent) Oxalyl->Vilsmeier Byproducts Gases (CO, CO2, HCl) Oxalyl->Byproducts Activated Activated Intermediate Vilsmeier->Activated + Acid Acid 3-Phenylisoxazole- 5-carboxylic Acid Acid->Activated Activated->DMF Regeneration Product Acid Chloride (Product) Activated->Product Cl- Attack

Figure 1: The catalytic cycle of DMF showing the formation of the active Vilsmeier species and regeneration of the catalyst.

Part 2: Experimental Protocols & Optimization

Q: Should I use Thionyl Chloride or Oxalyl Chloride?
FeatureOxalyl Chloride (

)
Thionyl Chloride (

)
Conditions Mild (0°C to Room Temp)Harsh (Reflux often required)
Byproducts Gases (

)
Gases (

)
Purification Evaporation usually sufficientDistillation/Azeotrope often needed
Suitability Recommended for R&D/Small ScaleRecommended for Scale-up (>1kg)
Recommended Protocol: The "Mild" Route (Oxalyl Chloride)

Best for maintaining isoxazole ring stability.

  • Setup: Flame-dried RBF under

    
     atmosphere.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (0.2 M concentration).

  • Catalyst: Add DMF (1-2 drops / 1-5 mol%) .

  • Addition: Cool to 0°C. Add Oxalyl Chloride (1.2 - 1.5 equiv) dropwise.

    • Note: Gas evolution (

      
      ) will be vigorous.
      
  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Completion: Monitor by quenching an aliquot with MeOH (see Part 4).

  • Workup: Concentrate in vacuo. Co-evaporate with dry toluene (

    
    ) to remove traces of oxalyl chloride.
    

Part 3: Troubleshooting Guide

Issue 1: Reaction Stalling (Incomplete Conversion)

Symptom: LCMS shows remaining carboxylic acid after 4 hours.

  • Cause A: Poisoned Catalyst. HCl generated during the reaction can protonate DMF, rendering it inactive if the concentration is too low.

    • Fix: Add another 1-2 mol% of fresh DMF.

  • Cause B: Moisture. The Vilsmeier intermediate is extremely moisture-sensitive.

    • Fix: Ensure all reagents are anhydrous. Increase Oxalyl Chloride to 2.0 equiv.

Issue 2: "Unknown" Impurities

Symptom: LCMS shows peaks at


 (Methyl ester) or 

(Anhydride).
  • The "Anhydride" Trap: If the acid chloride reacts with unreacted carboxylic acid, it forms the symmetrical anhydride. This is common if the chlorinating agent is under-charged.

    • Fix: Ensure >1.2 equivalents of chlorinating agent.[1][2][3]

  • The "Dimer" Trap: Isoxazoles can dimerize under extreme heat.

    • Fix: Switch from Thionyl Chloride reflux to Oxalyl Chloride at Room Temp.

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType Stalling Reaction Stalled (Start Material Remains) IssueType->Stalling Impurity Impurity Formation IssueType->Impurity CheckMoisture Check Moisture/Reagents Stalling->CheckMoisture CheckType Identify Impurity Impurity->CheckType AddCat Add 2% Fresh DMF + 0.5 eq Reagent CheckMoisture->AddCat Anhydride Symmetrical Anhydride (Incomplete Rxn) CheckType->Anhydride Degradation Dark Tars/Ring Opening CheckType->Degradation FixAnhydride Increase Reagent Eq Use Anhydrous Conditions Anhydride->FixAnhydride FixDegradation Switch to Oxalyl Chloride Reduce Temp Degradation->FixDegradation

Figure 2: Decision tree for troubleshooting common synthetic issues.

Part 4: Analysis & Handling (FAQ)

Q: How do I monitor the reaction? Acid chlorides don't fly on LCMS.

A: You must perform a Methanol Quench . Direct injection of acid chlorides onto reverse-phase HPLC/LCMS results in hydrolysis to the acid on the column, making it impossible to distinguish product from starting material.

Protocol:

  • Take a 50 µL aliquot of the reaction mixture.

  • Add to 500 µL of anhydrous Methanol (optionally with 1 drop of Triethylamine).

  • Wait 5 minutes.

  • Analyze by LCMS.[2]

    • Starting Material: 3-Phenylisoxazole-5-carboxylic acid (

      
      ).
      
    • Product: Will appear as the Methyl Ester (

      
      ).
      
    • Interpretation: If you see only Methyl Ester, conversion is complete.[4]

Q: Can I store the acid chloride?

A: 3-Phenylisoxazole-5-carbonyl chloride is a solid but is moisture sensitive.

  • Short Term: Store under Argon/Nitrogen in a desiccator.

  • Long Term: Not recommended. It is best prepared in situ and used immediately for the subsequent coupling step.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Acid Chlorides).

  • BenchChem. (2025).[1] Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride.

  • ScienceMadness. (2013). Discussion on DMF Catalysis Mechanism.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-Phenylisoxazole-5-carboxamides and Other Heterocyclic Amides

Abstract The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2] Specifically, the 3-phenylisoxazole-5-carboxamide core represents a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2] Specifically, the 3-phenylisoxazole-5-carboxamide core represents a "privileged structure," consistently appearing in compounds targeting a diverse array of biological processes. This guide provides a comparative analysis of the biological activities of 3-phenylisoxazole-5-carboxamides against other significant heterocyclic amides, such as those based on pyrazole and thiazole. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights to inform future drug discovery and development efforts.

The Chemical Landscape of Heterocyclic Amides in Drug Discovery

Heterocyclic compounds are foundational to pharmaceutical development, with nitrogen- and oxygen-containing ring systems being particularly prevalent.[3] The isoxazole ring, an azole with an oxygen atom adjacent to the nitrogen, is a key pharmacophore in several approved drugs, including the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][2] The carboxamide linker (-CONH-) is a crucial component, providing a hydrogen bond donor and acceptor, which facilitates critical interactions with biological targets.

The 3-phenylisoxazole-5-carboxamide scaffold combines these features, offering a versatile platform for therapeutic agent design. Its rigid structure, coupled with the potential for diverse substitutions on the phenyl ring and the amide nitrogen, allows for fine-tuning of physicochemical properties and biological activity. This guide will compare this scaffold to other heterocycles like pyrazoles and thiazoles, which also feature prominently in medicinal chemistry.

Comparative Biological Activities

Anticancer Activity

Heterocyclic amides have demonstrated significant potential as anticancer agents, often through mechanisms like kinase inhibition, apoptosis induction, and cell cycle arrest.

Mechanism of Action: Apoptosis Induction Many isoxazole derivatives exert their anticancer effects by triggering apoptosis, or programmed cell death. One investigated mechanism involves the upregulation of pro-apoptotic proteins like caspases and Fas, alongside the modulation of transcription factors such as NF-κB.[1] This cascade ultimately leads to the controlled elimination of cancer cells.

apoptosis_pathway cluster_stimulus External Stimulus cluster_cell Cancer Cell Isoxazole_Compound 3-Phenylisoxazole- 5-carboxamide Derivative Fas_Receptor Fas Receptor Expression ↑ Isoxazole_Compound->Fas_Receptor Induces NF_kB NF-κB1 Expression ↑ Isoxazole_Compound->NF_kB Caspases Caspase Expression ↑ Fas_Receptor->Caspases Activates NF_kB->Caspases Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Pro-apoptotic action of a representative isoxazole derivative.[1]

Comparative Performance Data

The efficacy of anticancer agents is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency.

Compound ClassHeterocycleTarget Cell LineIC50 (µM)Reference
Isoxazole Carboxamide (2a) IsoxazoleHeLa (Cervical Cancer)0.91[4]
Isoxazole Carboxamide (2a) Hep3B (Liver Cancer)8.02[4]
Isoxazole Carboxamide (2e) B16F1 (Melanoma)0.079[5]
Pyrazole Carboxamide (8e) MGC-803 (Gastric Cancer)1.02[6]
Thiazole Carboxamide A-549, Bel7402, HCT-8Moderate Activity[7]
Indolyl Glyoxylamide (7) Various Human Cancer Cells0.017 - 1.711[8]

This table presents selected data to illustrate the potency of different heterocyclic amides. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, Hep3B) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3-phenylisoxazole-5-carboxamides, pyrazole amides) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4][5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. The isoxazole scaffold is famously utilized in selective COX-2 inhibitors like Valdecoxib.[2]

Mechanism of Action: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the COX enzyme, which reduces the production of prostaglandins, key mediators of inflammation.[9] Selective COX-2 inhibitors are designed to target the inducible COX-2 isoform, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 isoform, which is involved in gastric protection. This selectivity aims to reduce gastrointestinal side effects.[9][10]

cox_inhibition_pathway cluster_cox COX Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Stomach Prostaglandins (Stomach Protection) COX1->Prostaglandins_Stomach Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Heterocyclic_Amide Selective Heterocyclic Amide (e.g., Isoxazole) Heterocyclic_Amide->COX2 Inhibits

Caption: Selective inhibition of COX-2 by heterocyclic amides.

Comparative Performance Data

The potency of COX inhibitors is measured by IC50 values. A lower IC50 for COX-2 and a higher IC50 for COX-1 indicate greater selectivity and a potentially better safety profile. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Compound ClassHeterocycleCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)Reference
Isoxazole Carboxamide (A13) Isoxazole64134.63[9]
Thiophene Carboxamide (VIIa) Thiophene19,50029067.2[10]
Dihydropyrazole Sulfonamide (PYZ20) Pyrazole-330-[11]
Celecoxib (Reference Drug) Pyrazole14,20042033.8[10]

Note: Data is compiled from different studies and should be used for general comparison.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining COX-1 and COX-2 inhibitory activity.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzyme (COX-1 or COX-2) in a reaction buffer (e.g., Tris-HCl) with the test compound at various concentrations for 15-20 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a solution of HCl.

  • Prostaglandin Quantification: Quantify the amount of Prostaglandin E2 (PGE2) produced using a standard enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new anti-infective agents.[12] Heterocyclic amides, including isoxazole and thiazole derivatives, have shown promising activity against a range of bacterial and fungal pathogens.[13][14]

Comparative Performance Data

Antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassHeterocycleTarget OrganismMIC (µg/mL)Reference
Thiazolyl Isoxazole (9a, 9b, 9r) Isoxazole-ThiazoleM. tuberculosis H37Rv2.01 - 9.80 µM[12]
Thiazolyl Isoxazole (9c-e, etc.) Isoxazole-ThiazoleC. albicans7.8 - 31.25[12]
Nitro-substituted Thiazolyl Pyrazole Pyrazole-ThiazoleA. nigerPotential Activity[13]
Chloro-substituted Thiazolyl Isoxazole Isoxazole-ThiazoleS. aureusPotential Activity[13]
Isoxazole Carboxamide (A8) IsoxazoleP. aeruginosa, K. pneumonia2000[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method for determining the MIC of antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-phenylisoxazole-5-carboxamides is highly dependent on the nature and position of substituents on both the phenyl ring and the amide moiety.[9][15]

  • Substituents on the Phenyl Ring: Halogen atoms (F, Cl) and small alkyl groups (methyl, ethyl) at the para-position of the phenyl ring often enhance activity.[15] For instance, in one study on COX inhibition, a 3,4-dimethoxy substitution on one phenyl ring and a chloro group on another phenyl ring were found to be ideal for binding interactions with the COX-2 enzyme.[9]

  • Substituents on the Amide: The nature of the group attached to the amide nitrogen is critical. Different aryl or alkyl groups can modulate properties like solubility, cell permeability, and target binding affinity.

SAR_diagram cluster_SAR Structure-Activity Relationship (SAR) Core R1_node R1 Substituents (Phenyl Ring) • Halogens (F, Cl) • Small Alkyls • Methoxy groups IMPACT: Target Binding, Potency Activity_node Biological Activity (Anticancer, Anti-inflammatory, etc.) R1_node->Activity_node Modulates R2_node R2 Substituents (Amide Group) • Aryl / Alkyl groups IMPACT: Solubility, Permeability, Target Interaction R2_node->Activity_node Modulates

Caption: Key areas for substitution on the isoxazole carboxamide scaffold.

Conclusion and Future Perspectives

The 3-phenylisoxazole-5-carboxamide scaffold is a remarkably versatile and potent platform in drug discovery. Comparative analysis shows that its derivatives exhibit potent anticancer, anti-inflammatory, and antimicrobial activities, often comparable or superior to other heterocyclic amides like pyrazoles and thiazoles. The extensive data on structure-activity relationships provides a clear roadmap for medicinal chemists to design next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic properties of these compounds and exploring novel biological targets to fully exploit the therapeutic potential of this privileged heterocyclic core.

References

  • Mączyński, M., et al. (2017). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Available at: [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Available at: [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available at: [Link]

  • Anonymous. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • Anonymous. (n.d.). A review of isoxazole biological activity and present synthetic techniques. IJRPR. Available at: [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Molecular Diversity. Available at: [Link]

  • Request PDF. (n.d.). Synthesis, Anti-Inflammatory, and Anticancer Activity Evaluation of Some Heterocyclic Amidine and Bis-Amidine Derivatives. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and antimicrobial activity of thiazolyl pyrazoles and isoxazoles. ResearchGate. Available at: [Link]

  • El-Damasy, D. A., et al. (n.d.). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Budzik, B. W., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Anonymous. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available at: [Link]

  • Hawash, M., et al. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2024). New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Oh, Y., et al. (2003). Synthesis and Biological Evaluation of N-Heterocyclic Indolyl Glyoxylamides as Orally Active Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. Available at: [Link]

  • Anonymous. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI. Available at: [Link]

  • Aljeboree, A. M., et al. (2023). Evaluation the anticancer and biological activity by new amide compound of trimethoprim with some of its complexes. Caspian Journal of Environmental Sciences. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • Hawash, M., et al. (n.d.). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. OpenMETU. Available at: [Link]

  • Request PDF. (n.d.). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available at: [Link]

  • Wang, Z.-L., et al. (2013). N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. Acta Crystallographica Section E. Available at: [Link]

  • Anonymous. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. Available at: [Link]

  • Sun, J., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hotta, S. K., et al. (2024). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science (JIAPS). Available at: [Link]

  • Request PDF. (n.d.). Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate. Available at: [Link]

  • Anonymous. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Zhang, L., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

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Comparative

Reagent Selection Guide: Thionyl Chloride vs. Bis(trichloromethyl) Carbonate (BTC)

Executive Summary In the synthesis of acyl chlorides from carboxylic acids, the choice between Thionyl Chloride ( ) and Bis(trichloromethyl) carbonate (Triphosgene/BTC) is often dictated by scale, substrate sensitivity,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of acyl chlorides from carboxylic acids, the choice between Thionyl Chloride (


) and Bis(trichloromethyl) carbonate (Triphosgene/BTC) is often dictated by scale, substrate sensitivity, and safety infrastructure.
  • Thionyl Chloride remains the industrial "gold standard" for robust, non-sensitive substrates due to its low cost and ease of volatile byproduct removal (

    
    , 
    
    
    
    ). However, its corrosivity and high waste-mass intensity limit its utility in late-stage functionalization.
  • Triphosgene (BTC) offers a superior atom economy and mild reaction profile (often ambient temperature), making it the reagent of choice for acid-sensitive substrates or complex pharmacophores. While it mitigates the inhalation risks of phosgene gas, it introduces lethal toxicity risks if handling protocols fail, as it degrades into phosgene in situ.

This guide provides a mechanistic, data-driven comparison to validate reagent selection.

Mechanistic Divergence & Causality

Understanding the mechanism is not academic; it dictates impurity profiles and stereochemical outcomes.

Thionyl Chloride ( )

The reaction proceeds via the formation of an unstable chlorosulfite intermediate.

  • Mechanism: Nucleophilic attack of the carboxylate oxygen on sulfur, followed by chloride displacement.

  • Stereochemistry: Can proceed via

    
     (internal nucleophilic substitution), often retaining configuration, or 
    
    
    
    (inversion) if a base (pyridine) is present.
  • Operational Consequence: The release of

    
     gas drives the reaction entropy but requires vigorous scrubbing.
    
Bis(trichloromethyl) Carbonate (BTC)

BTC is a crystalline trimer of phosgene.

  • Mechanism: Nucleophilic attack (usually catalyzed by DMF or pyridine) breaks the carbonate linkage, generating phosgene (

    
    ) in situ.
    
  • Stoichiometry: 1 mole of BTC generates 3 equivalents of active chlorinating species (phosgene).

  • Operational Consequence: The reaction generates

    
     and 
    
    
    
    .[1] The absence of
    
    
    prevents the formation of sulfur-based impurities, but the "hidden" phosgene requires strict containment.
Mechanistic Pathway Diagram

The following diagram contrasts the activation pathways and intermediate species.

G cluster_0 Thionyl Chloride Pathway cluster_1 Triphosgene (BTC) Pathway SOCl2 Thionyl Chloride (SOCl2) Inter_SO Chlorosulfite Intermediate SOCl2->Inter_SO R-COOH (-HCl) Prod_SO Acyl Chloride (+ SO2 + HCl) Inter_SO->Prod_SO Heat / Reflux (Entropy Driven) BTC Triphosgene (Solid C3Cl6O3) Phosgene Phosgene (In Situ) (COCl2) BTC->Phosgene Nu- Catalyst (DMF/Pyridine) Vilsmeier Vilsmeier-like Intermediate Phosgene->Vilsmeier R-COOH Prod_BTC Acyl Chloride (+ CO2 + HCl) Vilsmeier->Prod_BTC Cl- Attack

Figure 1: Comparative activation pathways. Note the in-situ generation of phosgene in the BTC pathway, necessitating catalyst control.

Operational Comparison & Metrics

The following data compares the reagents across critical process chemistry parameters.

Head-to-Head Metrics
ParameterThionyl Chloride (

)
Triphosgene (BTC)Verdict
Physical State Liquid (Fuming)Solid (Crystalline)BTC (Easier handling/weighing)
Stoichiometry Excess often used (Solvent/Reagent)Exact Stoichiometry (0.34 eq.)BTC (Precision)
Atom Economy Lower (Waste:

+

= 100.5 g/mol )
Higher (Waste:

+

= 80.5 g/mol )*
BTC (Greener per mole product)
Reaction Temp Reflux (

) typical

to Ambient
BTC (Better for sensitive groups)
Purification Distillation (removes excess

)
Workup required (Solid byproducts)

(Easier workup for stable oils)
Safety Risk Corrosive, Inhalation (

,

)
High Toxicity (Phosgene generation)

(Lower acute lethality risk)

*Atom Economy Calculation Note: BTC generates 3 active equivalents. Waste per mole of product is


, compared to 

waste of

.

Experimental Protocols

Case Study: Synthesis of 4-Nitrobenzoyl Chloride

Objective: Convert 4-nitrobenzoic acid to 4-nitrobenzoyl chloride.

Protocol A: Thionyl Chloride Method (Standard)

Best for: Stable substrates, large scale where distillation is viable.

  • Setup: Equip a 250 mL RBF with a magnetic stir bar, reflux condenser, and a gas trap (scrubber containing NaOH solution).

  • Addition: Add 4-nitrobenzoic acid (16.7 g, 100 mmol) and Thionyl Chloride (23.8 g, 200 mmol, 2.0 eq). Note: Excess ensures complete conversion and acts as solvent.

  • Catalysis: Add 2 drops of dry DMF (catalyst).

  • Reaction: Heat to reflux (

    
    ) for 3 hours. Evolution of 
    
    
    
    and
    
    
    indicates progress.
  • Workup: Cool to room temperature. Connect to vacuum manifold. Distill off excess

    
     (bp 
    
    
    
    ) under reduced pressure.
  • Result: Yellow crystalline solid. Yield: ~95%.

Protocol B: Triphosgene Method (Mild)

Best for: Acid-sensitive substrates, small scale, high-precision stoichiometry.

  • Setup: Flame-dried RBF under Argon atmosphere. Warning: Use a phosgene indicator badge on lab coat. Work in a high-velocity fume hood.

  • Solution: Dissolve 4-nitrobenzoic acid (16.7 g, 100 mmol) in anhydrous DCM (100 mL).

  • Activation: Add Pyridine (0.5 mL) or DMF (catalytic).

  • Addition: Dissolve Triphosgene (10.0 g, 34 mmol, 0.34 eq) in DCM (20 mL). Add dropwise to the acid solution at

    
    .
    
  • Reaction: Allow to warm to room temperature. Stir for 2-4 hours. (Monitor by TLC/IR).

  • Quench: Critical Step. Purge solution with Nitrogen for 30 mins into a NaOH scrubber to remove residual phosgene.

  • Workup: Wash organic layer with cold 1N HCl, then brine. Dry over

    
     and concentrate.
    
  • Result: Off-white solid. Yield: ~92-96%.

Decision Matrix: When to use which?

DecisionMatrix Start Start: Select Reagent Sensitive Is the substrate acid/heat sensitive? Start->Sensitive Scale Scale of Reaction? Sensitive->Scale No UseBTC Use Triphosgene (BTC) (Mild, High Atom Economy) Sensitive->UseBTC Yes Purification Can product be distilled? Scale->Purification Process Scale (>1kg) Scale->UseBTC Lab Scale (<50g) Purification->UseBTC No (Solid Product) UseSOCl2 Use Thionyl Chloride (Robust, Volatile Byproducts) Purification->UseSOCl2 Yes (Stable Oil)

Figure 2: Decision matrix for chlorinating agent selection based on substrate properties and scale.

Safety & Handling (Self-Validating Systems)

Thionyl Chloride[2][3]
  • Risk: Violent reaction with water releasing

    
     gas.
    
  • Control: Always keep a quench vessel (ice/bicarbonate) nearby. Glassware must be bone-dry.

  • Validation: If white fumes appear upon opening the bottle, the reagent has hydrolyzed and quality is compromised.

Triphosgene (BTC)[1][4]
  • Risk: "Silent Killer." BTC is a solid, but if heated >

    
     or exposed to nucleophiles, it releases phosgene gas.
    
  • Control:

    • Stoichiometry: Never use large excesses. Calculate exactly 0.33-0.35 equivalents.

    • Amine Trap: Keep a wash bottle of 10% ammonia or NaOH solution connected to the vent line.

    • Decontamination: All glassware contacting BTC must be soaked in dilute ammonia/methanol before removal from the hood.

  • Validation: Use phosgene indicator paper (turns yellow/orange to red) at the hood sash to validate containment.

References

  • Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis.[1][2][3][4][5] Synthesis.[1][6][7][4][5][8][9][10] Link

  • BenchChem. (2025).[7] A Comparative Guide to the Synthesis of H-Glu(OEt)-OEt.HCl: Triphosgene vs. Thionyl Chloride Protocols.Link

  • Sigma-Aldrich. Triphosgene Product Safety & Handling Technical Bulletin.Link

  • Falb, E., et al. (1999). Triphosgene: A Crystalline Phosgene Substitute.[1][3][5] Journal of Organic Chemistry. Link

  • University of Toronto. SOP: Safe Handling of Triphosgene.Link

Sources

Validation

Comparative Guide: Purity Assessment of Synthesized 3-Phenylisoxazole-5-carbonyl chloride

Executive Summary 3-Phenylisoxazole-5-carbonyl chloride is a critical intermediate in the synthesis of semi-synthetic penicillins (e.g., oxacillin) and various agrochemicals. However, its assessment presents a classic an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenylisoxazole-5-carbonyl chloride is a critical intermediate in the synthesis of semi-synthetic penicillins (e.g., oxacillin) and various agrochemicals. However, its assessment presents a classic analytical paradox: the compound is highly reactive and moisture-sensitive. Standard Reverse-Phase HPLC (RP-HPLC) utilizing aqueous mobile phases causes rapid hydrolysis, converting the analyte into its parent acid (3-phenylisoxazole-5-carboxylic acid) during the analysis. This leads to false-negative purity results where the active chloride is indistinguishable from the hydrolyzed impurity.

This guide compares two validated strategies to overcome this instability: Derivatization-HPLC (Method A) and Derivatization-GC (Method B) . We recommend Method A for environments prioritizing impurity profiling of non-volatiles, while Method B is superior for high-throughput process control.

Part 1: The Chemical Challenge

The central challenge is the electrophilic reactivity of the acyl chloride group. Upon contact with nucleophiles (water, alcohols, amines), the following competing reactions occur:

  • Hydrolysis (Unwanted): R-COCl + H₂O

    
     R-COOH + HCl
    
  • Alcoholysis (Analytical Target A): R-COCl + CH₃OH

    
     R-COOCH₃ + HCl
    
  • Aminolysis (Analytical Target B): R-COCl + Et₂NH

    
     R-CONEt₂ + HCl
    

The "Schrödinger" Problem: If you inject the pure chloride into a standard aqueous HPLC stream, it hydrolyzes. The detector sees the acid. You cannot determine if the acid was present originally (impurity) or formed during analysis (artifact).

Visualization: Reaction Pathways & Analytical Consequences

ReactionPathways COCl 3-Phenylisoxazole- 5-carbonyl chloride (Analyte) Water + H₂O (RP-HPLC Mobile Phase) COCl->Water Methanol + Methanol (Quench Reagent) COCl->Methanol Amine + Diethylamine (GC Reagent) COCl->Amine Acid Carboxylic Acid (Indistinguishable from Impurity) Water->Acid Hydrolysis (Artifact Generation) Ester Methyl Ester (Stable HPLC Target) Methanol->Ester Esterification (Quantitative Conversion) Amide Diethylamide (Volatile GC Target) Amine->Amide Aminolysis (Thermal Stability)

Figure 1: Reaction pathways determining analytical success. Direct aqueous injection leads to artifact generation (Red path), while derivatization (Green/Yellow paths) stabilizes the analyte.

Part 2: Method A - Derivatization-HPLC (Methanol Quench)

Best for: Final product release, detection of non-volatile impurities.

Principle

This method utilizes the rapid reaction between the acid chloride and anhydrous methanol to form the stable methyl ester. The parent carboxylic acid (impurity) does not react with methanol under these neutral/short-term conditions, allowing for the chromatographic separation of the Active Chloride (as Ester) from the Hydrolyzed Impurity (as Acid) .

Experimental Protocol
  • Reagent Preparation: Use HPLC-grade anhydrous methanol (<0.05% water).

  • Sample Preparation:

    • Weigh 50 mg of the sample into a dry volumetric flask.

    • Immediately add 5 mL of anhydrous methanol (Quenching Step).

    • Sonicate for 2 minutes to ensure complete conversion to 3-phenylisoxazole-5-carboxylic acid methyl ester.

    • Dilute to volume with Acetonitrile/Buffer mixture.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

    • Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄).

    • Detection: UV at 254 nm (Isoxazole ring absorption).

Why this works

The reaction R-COCl + MeOH -> R-COOMe is instantaneous. The existing R-COOH impurity remains R-COOH. In the chromatogram, the Acid elutes early (polar), and the Methyl Ester elutes later (non-polar). The ratio of Ester to Acid represents the true purity.

Part 3: Method B - Derivatization-GC (Diethylamine Quench)

Best for: Process control, high-throughput, moisture-sensitive environments.

Principle

Direct GC injection of acid chlorides often leads to peak tailing or degradation in the liner. Converting the chloride to a diethylamide using diethylamine creates a thermally stable, volatile derivative with excellent peak shape.

Experimental Protocol
  • Reagent Preparation: Solution of 10% Diethylamine in Methylene Chloride (DCM).

  • Sample Preparation:

    • Dissolve 20 mg sample in 2 mL of the Diethylamine/DCM solution.

    • Note: The reaction is exothermic; allow to cool.

    • Wash with dilute HCl (to remove excess amine) if using FID, or inject directly if using split injection with a robust liner.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

    • Carrier Gas: Helium @ 1.2 mL/min.

    • Injector: 250°C, Split 50:1.

    • Detector: FID @ 300°C.

Part 4: Comparative Analysis & Data

The following data represents typical validation performance for isoxazole-carbonyl chlorides based on industry standards for reactive intermediates.

Table 1: Performance Metrics Comparison
FeatureMethod A: HPLC (Methyl Ester)Method B: GC (Diethylamide)
Analyte Stability High (Stable for >24h in MeOH)High (Stable for weeks)
Specificity Excellent for non-volatile byproductsExcellent for volatile solvents
Linearity (R²) > 0.999 (0.1 - 2.0 mg/mL)> 0.999 (0.05 - 1.0 mg/mL)
Precision (RSD) < 0.5% (n=6)< 1.5% (n=6)
LOD (Limit of Detection) ~0.02%~0.05%
Analysis Time 15 - 25 minutes8 - 12 minutes
Major Limitation Requires UV chromophore (Isoxazole has one)Non-volatile salts/tars stay in liner
Table 2: Impurity Recovery (Spike Study)

Differentiation between the active Chloride and the hydrolyzed Acid impurity.

ScenarioHPLC ResultGC ResultInterpretation
Pure Chloride Peak A (Ester) onlyPeak X (Amide) onlyBoth methods confirm purity.
Chloride + 5% Acid Peak A + Peak B (Acid)Peak X + Peak Y (Silylated Acid)*HPLC separates naturally. GC requires dual derivatization (BSTFA) to see the acid well.
Wet Sample Peak A decreases, Peak B increasesPeak X decreasesBoth detect moisture damage.

*Note: For GC, the free acid often tails badly unless a silylating agent (like BSTFA) is added alongside the amine, making HPLC superior for quantifying the acid impurity specifically.

Part 5: Decision Matrix & Expert Recommendations

Workflow Selection Diagram

DecisionMatrix Start Start: Purity Assessment of 3-Phenylisoxazole-5-carbonyl chloride Q1 Is the primary goal Impurity Profiling or Potency? Start->Q1 Impurity Impurity Profiling (Salts, heavy byproducts) Q1->Impurity Complex Matrix Potency Potency / Process Check (Speed, Solvents) Q1->Potency Clean Matrix MethodA Select Method A: HPLC (Derivatize w/ MeOH) Impurity->MethodA MethodB Select Method B: GC (Derivatize w/ Diethylamine) Potency->MethodB SubQ Does sample contain non-volatile salts? Potency->SubQ SubQ->MethodA Yes SubQ->MethodB No

Figure 2: Decision matrix for selecting the optimal analytical technique based on sample matrix and data requirements.

Expert Insights (Troubleshooting)
  • The "Ghost" Peak in HPLC: If you see a small peak eluting before the ester in Method A, it is likely the 3-phenylisoxazole-5-carboxylic acid . This confirms the sample had moisture exposure prior to analysis.

  • GC Liner Maintenance: When using Method B, the formation of amine salts (diethylamine hydrochloride) can dirty the GC liner. Use a glass wool liner and change it frequently to prevent adsorption.

  • Safety: 3-Phenylisoxazole-5-carbonyl chloride is corrosive and a lachrymator. All derivatizations must be performed in a fume hood.

References

  • Valvis, I. et al. (2024). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate.

  • Hishta, C. & Bomstein, J. (1963).[1] Determination of Benzyl Chloroformate by Gas Chromatography of Its Amide.[1] Extension of the Principle to Other Acid Chlorides. Analytical Chemistry.

  • BenchChem Technical Support. (2025). Synthesis and Stability of 3-Phenyl-5-methyl-4-isoxazole Formyl Chloride. BenchChem.

  • Phenomenex. (2025).[2][3] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog.

  • Sigma-Aldrich. (2025). 5-Phenyl-isoxazole-3-carbonyl chloride Product Specification. Merck/Sigma-Aldrich.

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) Studies of 3-Phenylisoxazole-Based Compounds

[1] Executive Summary The 3-phenylisoxazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its bioisosteric relationship to pyrazoles and its unique electronic distribution. Unlike it...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 3-phenylisoxazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its bioisosteric relationship to pyrazoles and its unique electronic distribution. Unlike its 5-phenyl isomer, the 3-phenylisoxazole core offers specific vector orientations for substituents that optimize binding in the cyclooxygenase-2 (COX-2) hydrophobic pocket and the ATP-binding site of Heat Shock Protein 90 (Hsp90).

This guide provides a comparative technical analysis of 3-phenylisoxazole derivatives, focusing on their synthetic accessibility, SAR trends across therapeutic axes, and performance metrics against standard clinical alternatives like Celecoxib and Geldanamycin.

The Scaffold Architecture & Chemical Space

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1] In the 3-phenylisoxazole configuration, the phenyl ring attached at position 3 creates a rigid, lipophilic core that dictates the spatial arrangement of substituents at positions 4 and 5.

Key Electronic & Steric Features:
  • Bioisosterism: The isoxazole ring acts as a 1,2-azole bioisostere to pyrazole but with reduced basicity and altered hydrogen bond acceptor capabilities (N-O bond polarization).

  • Regiochemistry: The 3-phenyl isomer is often thermodynamically distinct from the 5-phenyl isomer during synthesis, allowing for selective targeting of binding pockets that require a "bent" conformation (e.g., COX-2 active site).

Synthetic Accessibility & Protocol

The gold standard for generating the 3-phenylisoxazole core is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or enamines. This method is preferred over condensation reactions due to higher regioselectivity.

Protocol: Microwave-Assisted [3+2] Cycloaddition

Objective: Synthesis of 3,5-disubstituted-3-phenylisoxazole. Scope: High-yield generation of the core scaffold for SAR library expansion.

Reagents:

  • Precursor: Benzaldehyde oxime derivatives.

  • Oxidant: Chloramine-T or N-Chlorosuccinimide (NCS).

  • Dipolarophile: Substituted alkyne.

  • Solvent: Ethanol/Water (1:1).

Step-by-Step Methodology:

  • Nitrile Oxide Generation (In Situ): Dissolve the benzaldehyde oxime (1.0 eq) in EtOH. Add Chloramine-T (1.1 eq) and stir at room temperature for 10 minutes to generate the hydroximinoyl chloride intermediate.

  • Cycloaddition: Add the alkyne (1.2 eq) and a base (typically TEA or NaOH) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and irradiate at 100°C (150 W) for 10–20 minutes. Note: Conventional heating requires reflux for 4–6 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. The isoxazole product typically precipitates. Filter, wash with water, and recrystallize from ethanol.

Visualization: Synthetic Workflow

SynthesisWorkflow Oxime Benzaldehyde Oxime Chloro Hydroximinoyl Chloride (Intermediate) Oxime->Chloro Chloramine-T Oxidation NitrileOxide Nitrile Oxide (1,3-Dipole) Chloro->NitrileOxide Base (TEA) -HCl Isoxazole 3-Phenylisoxazole (Final Scaffold) NitrileOxide->Isoxazole Alkyne [3+2] Cycloaddition Microwave 100°C

Caption: Figure 1.[2][3] Regioselective synthesis pathway for 3-phenylisoxazoles via in situ nitrile oxide generation.

Comparative Efficacy: Therapeutic Applications

A. Anti-Inflammatory (COX-2 Inhibition)

The 3-phenylisoxazole moiety is the structural anchor for Valdecoxib , a potent COX-2 specific inhibitor. The scaffold positions the phenyl ring to engage the hydrophobic channel of the enzyme, while the C4-substituent (often a sulfonamide phenyl) enters the side pocket.

SAR Logic:

  • C3-Phenyl: Must be substituted with small lipophilic groups or H. Bulky groups here clash with the channel entrance.

  • C4-Position: Critical for specificity. A phenyl-sulfonamide or phenyl-methylsulfone is required to bind to the Arg120/Tyr355 constriction in COX-2 (which is absent in COX-1).

  • C5-Position: Alkyl substitution (Methyl) stabilizes the ring orientation.

Performance Comparison:

Compound ClassCore ScaffoldCOX-2 IC50 (µM)Selectivity Index (SI)Key SAR Feature
Valdecoxib 3-Phenylisoxazole0.005> 200C4-Sulfonamide fits COX-2 side pocket
Celecoxib Pyrazole0.040~ 300Trifluoromethyl provides metabolic stability
Rofecoxib Furanone0.018> 800Rigid lactone ring (withdrawn due to CV risk)
Analog 5f [1]3-Phenylisoxazole0.0133563,4-dimethoxy on phenyl ring enhances binding

Insight: While pyrazoles (Celecoxib) offer higher metabolic stability, the 3-phenylisoxazole scaffold often yields lower IC50 values (higher potency) due to the specific bond angles of the isoxazole ring, which optimally aligns the sulfonamide group.

B. Anticancer (Hsp90 Inhibition)

Hsp90 inhibitors traditionally utilize a resorcinol (1,3-dihydroxybenzene) moiety. When attached to the C3 position of an isoxazole, this mimics the ATP-binding interaction of natural products like Radicicol.

SAR Logic:

  • Resorcinol at C3: Essential. The 2,4-dihydroxy substitution pattern is non-negotiable for hydrogen bonding with Asp93 in the Hsp90 N-terminal pocket.

  • C4/C5 Substitution: Lipophilic tails at these positions interact with the hydrophobic clamp of the enzyme, stabilizing the "lid" in the closed conformation.

Performance Comparison:

InhibitorScaffoldHsp90 Binding (Kd)MechanismLimitation
Geldanamycin Benzoquinone ansamycin1.2 nMATP CompetitionHigh Hepatotoxicity
Ganetespib Triazolone4 nMATP CompetitionRapid Clearance
CCT018159 3-Phenylisoxazole320 nMATP CompetitionModerate Potency
Resorcinol-Isoxazole [2]3-(2,4-dihydroxyphenyl)isoxazole45 nMATP CompetitionImproved solubility over Geldanamycin

Critical SAR Analysis & Mechanism

The biological activity of 3-phenylisoxazoles is governed by a delicate balance of electronic effects on the phenyl ring and steric bulk on the isoxazole ring.

SAR Decision Matrix
  • The Phenyl Ring (Position 3):

    • Electron Withdrawing Groups (EWGs): (e.g., F, Cl, NO2) at the para-position significantly enhance antimicrobial activity by increasing cell wall penetration and lipophilicity.

    • Electron Donating Groups (EDGs): (e.g., OMe) are preferred for COX-2 inhibition to optimize hydrophobic interactions without creating steric clashes.

  • The Isoxazole Core (Position 4 & 5):

    • Position 4: The "Gateway." Bulky groups here (like sulfonamides) dictate target selectivity (e.g., COX-2 vs COX-1).

    • Position 5: The "Anchor." Small alkyl groups (Methyl/Ethyl) prevent metabolic degradation of the ring.

Visualization: SAR Pathway & Logic

SAR_Logic Core 3-Phenylisoxazole Core Phenyl Phenyl Ring (C3) Electronic Modulation Core->Phenyl Pos4 Position C4 Selectivity Gate Core->Pos4 Pos5 Position C5 Metabolic Stability Core->Pos5 AntiMicro EWG (NO2, Cl) @ Para >> Antimicrobial Potency Phenyl->AntiMicro AntiInflam EDG (OMe) / H >> COX-2 Affinity Phenyl->AntiInflam Sulfon Phenyl-Sulfonamide >> COX-2 Specificity Pos4->Sulfon Amide Resorcinol/Amide >> Hsp90 Inhibition Pos4->Amide

Caption: Figure 2. Structure-Activity Relationship (SAR) decision tree for optimizing 3-phenylisoxazole derivatives.

Conclusion

The 3-phenylisoxazole scaffold is a versatile, high-efficacy alternative to pyrazoles and furanones. Its comparative advantage lies in the ability to fine-tune vector orientation via the C3-phenyl ring, allowing for high-affinity binding in COX-2 and Hsp90 pockets. For researchers, the microwave-assisted nitrile oxide cycloaddition provides the most robust entry point for library generation, with para-substitution on the phenyl ring serving as the primary lever for modulating biological potency.

References

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors. PubMed Central. Available at: [Link]

  • Chemical structures and SAR of Isoxazole derivatives as potent Hsp90 inhibitors. ResearchGate. Available at: [Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents. RSC Advances. Available at: [Link]

  • Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Semantic Scholar. Available at: [Link]

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS One. Available at: [Link]

Sources

Validation

A Comparative Analysis of Isoxazole and Isothiazole Derivatives in Biological Assays: A Guide for Researchers

In the landscape of medicinal chemistry, the five-membered heterocyclic scaffolds, isoxazole and isothiazole, stand out for their remarkable versatility and presence in a multitude of biologically active compounds. Thoug...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the five-membered heterocyclic scaffolds, isoxazole and isothiazole, stand out for their remarkable versatility and presence in a multitude of biologically active compounds. Though structurally similar, the substitution of an oxygen atom in isoxazole with a sulfur atom in isothiazole imparts distinct physicochemical properties that significantly influence their interaction with biological targets. This guide offers an in-depth, objective comparison of their performance in key biological assays, supported by experimental data, to provide researchers and drug development professionals with a comprehensive understanding of their therapeutic potential.

Section 1: Anticancer Activity - A Tale of Two Heterocycles

Both isoxazole and isothiazole cores have been extensively explored as scaffolds for novel anticancer agents. Their derivatives have demonstrated potent activity against a range of cancer cell lines, often through distinct mechanisms of action.

Isoxazole Derivatives: Multi-faceted Cancer Cell Inhibitors

Isoxazole derivatives have emerged as promising anticancer agents due to their versatile mechanisms of action.[1] Numerous studies have highlighted their ability to inhibit Heat Shock Protein 90 (HSP90), a chaperone protein crucial for the stability of many oncogenic proteins.[2] By inhibiting HSP90, these compounds can destabilize proteins involved in tumor growth, leading to cell cycle arrest and apoptosis.[2][3] For instance, NVP-AUY922 is a notable isoxazole-based HSP90 inhibitor.[2]

Furthermore, various isoxazole derivatives have been shown to induce apoptosis (programmed cell death) through other pathways, inhibit tubulin polymerization which is essential for cell division, and block key signaling pathways involved in cancer progression.[1][4] The anticancer potential of isoxazoles is broad, with demonstrated efficacy against solid and hematological tumors.[2] Hybrids of isoxazole with natural products like curcumin have also shown enhanced cytotoxic activities against human cancer cell lines.[4][5]

Isothiazole Derivatives: Emerging Anticancer Potential

While perhaps less extensively reviewed in recent years for anticancer activity compared to isoxazoles, isothiazole derivatives have also shown significant promise.[6] Certain isothiazole-containing compounds have been investigated as inhibitors of key enzymes in cancer metabolism, such as lactate dehydrogenase (LDH), which is upregulated in many cancer cells and plays a role in their survival.[7] Additionally, some isothiazole derivatives have been found to exhibit moderate inhibitory activity against the growth of leukemia cell lines like L1210.[8][9] The presence of the isothiazole ring is also found in compounds designed as inhibitors of tyrosine kinases, which are critical targets in cancer therapy.[10]

Comparative Anticancer Activity Data

Direct head-to-head comparisons of structurally analogous isoxazole and isothiazole derivatives in the same study are rare. However, by compiling data from various sources, we can draw a comparative picture of their potency. It is crucial to interpret this data with caution due to variations in experimental conditions across different studies.

Compound Class Derivative Example Cancer Cell Line IC50 (µM) Reference
Isoxazole Derivative 1 K562 (Leukemia)0.071[3]
Isoxazole Derivative 2 K562 (Leukemia)0.018[3]
Isoxazole Bromopyrrolidine-Isoxazole 36a KB403 (Oral Cancer)2.45[5]
Isoxazole Curcumin-Isoxazole 40 MCF7 (Breast Cancer)3.97[5]
Isothiazole Naphtha[1,2-d]isothiazole derivativeL1210 (Leukemia)Moderate Inhibition[8][9]
Isothiazole (3-benzyloxy-4-carboxamidoisothiazol-3-yl)ureaTyrosine Kinase Inhibitor-[10]

Section 2: Antimicrobial Efficacy - A Battle Against Pathogens

The need for new antimicrobial agents is a pressing global health challenge, and both isoxazole and isothiazole scaffolds have contributed to the development of potent anti-infective drugs.[11]

Isoxazole Derivatives: A Broad Spectrum of Activity

The isoxazole ring is a core component of several commercially available antibiotics, including oxacillin, cloxacillin, and dicloxacillin, demonstrating its established role in combating bacterial infections.[12] The biological activity of these drugs relies on the isoxazole moiety.[13][14] Newly synthesized isoxazole derivatives continue to show promising broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains like Candida albicans and Aspergillus niger.[15][16][17] Their mechanism often involves the inhibition of essential bacterial enzymes.[17]

Isothiazole Derivatives: Potent Biocides and Beyond

Isothiazolinones, a class of isothiazole derivatives, are well-known for their potent, broad-spectrum antimicrobial properties and are commonly used as preservatives.[6] Beyond this specific class, other isothiazole derivatives have shown significant antibacterial activity, with some penicillin and cephalosporin analogues containing the isothiazole moiety competing effectively with ampicillin against both Gram-positive and Gram-negative bacteria.[8]

Comparative Antimicrobial Activity Data (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness. The table below summarizes MIC values for representative derivatives.

Compound Class Derivative Example Microorganism MIC (µg/mL) Reference
Isoxazole Thiazolyl-isoxazole 9a M. tuberculosis H37Rv2.01 µM[11]
Isoxazole Thiazolyl-isoxazole 9b M. tuberculosis H37Rv2.01 µM[11]
Isoxazole Thiazolyl-isoxazole 9a, 9b, 9d E. coli7.8[11]
Isoxazole Thiazolyl-isoxazole seriesC. albicans7.8 - 31.25[11]
Isoxazole Fused Spirocyclic Isoxazole 16 E. coli (DNA gyrase IC50)0.4 µM[17]
Isothiazole Penicillin/Cephalosporin AnaloguesGram-positive/negative bacteriaCompetitive with Ampicillin[8]

Section 3: Anti-inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases. Both heterocyclic systems have been incorporated into molecules designed to modulate inflammatory pathways.

Isoxazole Derivatives: Clinically Validated Inflammation Modulators

The isoxazole scaffold is present in well-known anti-inflammatory drugs, most notably COX-2 inhibitors like valdecoxib.[13] This highlights the effectiveness of the isoxazole ring in structures designed to inhibit key enzymes in the inflammatory cascade. Research continues to yield new isoxazole derivatives with significant anti-inflammatory properties.[14][18]

Isothiazole Derivatives: Potent Inhibitors of Inflammatory Mediators

Isothiazole derivatives have also demonstrated significant anti-inflammatory activity.[8] Specific derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have shown noteworthy anti-inflammatory action.[8][9] Furthermore, benzo[d]isothiazole 1,1-dioxide analogues have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), two critical enzymes in the biosynthesis of pro-inflammatory lipid mediators.[19]

Comparative Anti-inflammatory Activity Data
Compound Class Derivative Example Assay/Target Activity (IC50) Reference
Isoxazole ValdecoxibCOX-2 InhibitionClinically Used[13]
Isothiazole Benzo[d]isothiazole 3g 5-LOX0.6 µM[19]
Isothiazole Benzo[d]isothiazole 3g mPGES-12.1 µM[19]
Isothiazole 5-(4-chlorobenzoyl)amino derivativesCarrageenan Induced EdemaSignificant Activity[20]

Section 4: Mechanistic Insights and Experimental Workflows

The biological activity of these derivatives is intrinsically linked to their structure. The electronegativity of the oxygen in isoxazole versus the larger, more polarizable sulfur atom in isothiazole affects the electron distribution in the ring, influencing hydrogen bonding capacity, lipophilicity, and metabolic stability, all of which are critical for drug-receptor interactions.

Illustrative Signaling Pathway: HSP90 Inhibition by Isoxazoles

Many isoxazole-based anticancer agents function by inhibiting the HSP90 chaperone machinery, which is vital for the survival of cancer cells. This diagram illustrates the central role of HSP90 and the impact of its inhibition.

HSP90_Pathway Stress Cellular Stress (e.g., Mutation, Hypoxia) HSP90 HSP90 Stress->HSP90 activates ClientProteins Client Oncoproteins (Akt, Raf, EGFR, HER2) HSP90->ClientProteins binds to Ubiquitin Ubiquitin-Proteasome System HSP90->Ubiquitin dissociation leads to FoldedProteins Correctly Folded & Active Proteins ClientProteins->FoldedProteins promotes folding ClientProteins->Ubiquitin Proliferation Tumor Cell Proliferation, Survival, Angiogenesis FoldedProteins->Proliferation Degradation Protein Degradation Ubiquitin->Degradation Apoptosis Apoptosis Degradation->Apoptosis Isoxazole Isoxazole Inhibitor (e.g., NVP-AUY922) Isoxazole->HSP90 inhibits

Caption: HSP90 inhibition pathway by isoxazole derivatives.

General Experimental Workflow: Antimicrobial Screening

The process of discovering new antimicrobial agents involves a systematic screening cascade, from initial library screening to determining the minimum inhibitory concentration.

Antimicrobial_Workflow Start Synthesized Derivatives (Isoxazole/Isothiazole Library) PrimaryScreen Primary Screening (e.g., Disc Diffusion Assay) Start->PrimaryScreen ActiveHits Identify Active 'Hits' (Zone of Inhibition) PrimaryScreen->ActiveHits SecondaryScreen Secondary Screening (Broth Microdilution) ActiveHits->SecondaryScreen MIC Determine MIC (Lowest concentration with no visible growth) SecondaryScreen->MIC Cytotoxicity Cytotoxicity Assay (e.g., on mammalian cells) MIC->Cytotoxicity Lead Lead Compound Cytotoxicity->Lead

Caption: General workflow for antimicrobial compound screening.

Section 5: Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate comparative data must be robust and well-defined. Below are standard protocols for the assays discussed.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole/isothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the quantitative antimicrobial susceptibility of a pathogen.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. A colorimetric indicator like resazurin can also be used for easier endpoint determination.

Conclusion

Both isoxazole and isothiazole derivatives represent privileged scaffolds in medicinal chemistry, each with a distinct but significant profile of biological activity. Isoxazoles have shown particularly strong and clinically validated potential in anticancer and antibacterial applications.[2][12] Isothiazoles, while also possessing anticancer and antibacterial properties, have demonstrated remarkable efficacy as anti-inflammatory agents and broad-spectrum biocides.[6][19][20] The choice between these two scaffolds in a drug discovery program should be guided by the specific therapeutic target and the desired physicochemical properties. This guide provides a foundational comparison, but the ultimate potential of any new derivative will depend on its unique substitution pattern and resulting structure-activity relationship. The continued exploration of these versatile heterocycles promises to yield novel and effective therapeutic agents.

References

  • ChemicalBook. (2024, March 4).
  • Taylor & Francis Online. (2023, June 14).
  • Spandidos Publications. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
  • Engineered Science Publisher. (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements.
  • ResearchGate. (n.d.).
  • Encyclopedia.pub. (2023, February 9). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety.
  • PubMed. (2014, June 15). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1.
  • PubMed. (2006, July 15). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
  • Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • ResearchGate. (2019, May 11). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Scholars Research Library. (n.d.).
  • Taylor & Francis Online. (2024, January 23). New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy.
  • ARC Journals. (2015, December 15).
  • Benchchem. (n.d.).
  • Repozytorium UR. (n.d.). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • The Scientific Temper. (2022, December 12).
  • IP Innovative Publication. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • MDPI. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • ResearchGate. (2022, October 11).
  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery.
  • IP Innovative Publication. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.
  • PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • Semantic Scholar. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • EJPMR. (n.d.). A REVIEW ON THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF ISOXAZOLE.
  • ResearchGate. (n.d.).
  • World Journal of Pharmaceutical and Medical Research. (2020, November 19).
  • PharmaTutor. (2012, November 8). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES.
  • Technion - Israel Institute of Technology. (n.d.).
  • (n.d.). NEW BIOACTIVE DERIVATIVES OF ISOXAZOLES AND ISOTHIAZOLES WITH AMINO ACID MOIETIES.
  • PMC. (2018, January 4).
  • PubMed. (2019, December 15).

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-Phenylisoxazole-5-carbonyl chloride

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of reactive intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of reactive intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Phenylisoxazole-5-carbonyl chloride, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge due to its inherent reactivity. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, offering researchers, scientists, and drug development professionals a framework for selecting and implementing the most suitable methodology for their specific needs.

The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[1] This guide is structured to not only present validated methods but also to delve into the causality behind experimental choices, in alignment with the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4]

The Analytical Challenge: Reactivity of Acyl Chlorides

Acyl chlorides are highly reactive compounds, susceptible to hydrolysis and reaction with nucleophiles. This reactivity makes direct quantification challenging, as the analyte can degrade during sample preparation and analysis, leading to inaccurate results.[5][6] Therefore, analytical methods must be carefully designed to either minimize degradation or to quantitatively convert the acyl chloride into a stable derivative for analysis.

This guide will compare three common analytical techniques for the quantification of 3-Phenylisoxazole-5-carbonyl chloride:

  • High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: A widely used technique that addresses the reactivity of acyl chlorides by converting them into stable, UV-active derivatives.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile compounds, which can be adapted for acyl chlorides, often after derivatization to improve volatility and thermal stability.[5]

  • UV-Vis Spectrophotometry: A simpler, more accessible technique that relies on the inherent UV absorbance of the carbonyl group or a colored derivative.[8][9]

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For acyl chlorides, pre-column derivatization is a common strategy to enhance stability and detectability.[10] The selection of the derivatizing agent is critical and is based on its reactivity with the acyl chloride and the spectroscopic properties of the resulting derivative.

Principle and Rationale

The principle of this method involves the reaction of 3-Phenylisoxazole-5-carbonyl chloride with a suitable nucleophilic derivatizing agent to form a stable, non-reactive product with a strong chromophore. This allows for sensitive detection by a UV-Vis detector. The choice of a derivatizing agent with a nitro group, for instance, can shift the UV absorption to a higher wavelength, reducing interference from the drug substance matrix.[7]

For this guide, we will consider derivatization with 2-nitrophenylhydrazine, a reagent known to react with acyl chlorides to form stable hydrazides with strong UV absorbance.[7]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis A Weigh Sample B Dissolve in Acetonitrile A->B C Add 2-Nitrophenylhydrazine Solution B->C D Incubate at Room Temperature C->D E Quench Reaction (if necessary) D->E F Inject into HPLC System E->F G Chromatographic Separation F->G H UV Detection G->H I Data Acquisition and Quantification H->I

Caption: Workflow for HPLC analysis with pre-column derivatization.

Detailed Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-Phenylisoxazole-5-carbonyl chloride reference standard in anhydrous acetonitrile.

    • Prepare working standards by serial dilution of the stock solution.

    • Accurately weigh the sample containing 3-Phenylisoxazole-5-carbonyl chloride and dissolve it in a known volume of anhydrous acetonitrile.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add an excess of 2-nitrophenylhydrazine solution in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.[7]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of the derivatized product (typically in the range of 350-400 nm).

    • Injection Volume: 10 µL.

Validation Parameters

The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive technique ideal for the analysis of volatile and thermally stable compounds. Due to the reactivity of acyl chlorides, derivatization is often employed to convert them into more stable and volatile derivatives, such as esters.[5]

Principle and Rationale

This method involves the conversion of 3-Phenylisoxazole-5-carbonyl chloride into a corresponding methyl ester by reaction with methanol. The resulting ester is more volatile and less reactive, making it amenable to GC analysis. The mass spectrometer provides high selectivity and allows for unambiguous identification and quantification.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Weigh Sample B Dissolve in Anhydrous Solvent A->B C Add Methanol B->C D Incubate with Gentle Heating C->D E Inject into GC-MS System D->E F Gas Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Data Analysis and Quantification G->H

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-Phenylisoxazole-5-carbonyl chloride reference standard in a suitable anhydrous solvent (e.g., toluene).

    • Prepare working standards by serial dilution.

    • Accurately weigh the sample and dissolve it in the same anhydrous solvent.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add an excess of anhydrous methanol.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period to ensure complete conversion to the methyl ester.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Optimized to ensure volatilization without degradation.

    • Oven Temperature Program: A gradient program to ensure good separation of the analyte from other components.

    • MS Detector: Electron ionization (EI) source with selective ion monitoring (SIM) for enhanced sensitivity and selectivity.

Validation Parameters

Similar to the HPLC method, validation will follow ICH guidelines, with a particular focus on the specificity of the mass spectrometric detection.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for the quantification of compounds containing chromophores.[8] While 3-Phenylisoxazole-5-carbonyl chloride has inherent UV absorbance due to its aromatic and carbonyl groups, this method may lack the specificity of chromatographic techniques.[13][14]

Principle and Rationale

This method relies on the direct measurement of the absorbance of 3-Phenylisoxazole-5-carbonyl chloride at a specific wavelength. Alternatively, a derivatization reaction can be employed to produce a colored product that can be measured in the visible region, potentially increasing specificity. For instance, reaction with a reagent like 2,4-dinitrophenylhydrazine (DNPH) can form a colored hydrazone.[9]

Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Measurement A Weigh Sample B Dissolve in Suitable Solvent A->B C Dilute to Appropriate Concentration B->C E Measure Absorbance C->E D Set Wavelength of Maximum Absorbance D->E F Calculate Concentration using Beer-Lambert Law E->F

Caption: Workflow for UV-Vis spectrophotometric analysis.

Detailed Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-Phenylisoxazole-5-carbonyl chloride in a UV-transparent solvent (e.g., acetonitrile).

    • Prepare a series of standard solutions of known concentrations.

    • Prepare the sample solution and dilute it to fall within the linear range of the calibration curve.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution.

    • Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

  • Quantification:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample from the calibration curve.

Validation Parameters

Validation for this method will focus on linearity, range, accuracy, and precision. Specificity is a critical parameter to evaluate, as interfering substances that absorb at the same wavelength can lead to erroneous results.

Performance Comparison

The following table summarizes the expected performance characteristics of the three validated methods for the quantification of 3-Phenylisoxazole-5-carbonyl chloride.

Validation Parameter HPLC with Derivatization GC-MS with Derivatization UV-Vis Spectrophotometry
Specificity High (Chromatographic separation)Very High (Chromatographic separation and mass spectrometric detection)Moderate to Low (Potential for spectral overlap)
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (%RSD) < 2.0%< 2.0%< 5.0%
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
Robustness GoodGoodModerate
Sample Throughput ModerateModerateHigh
Cost and Complexity ModerateHighLow

Conclusion and Recommendations

The choice of an analytical method for the quantification of 3-Phenylisoxazole-5-carbonyl chloride is dependent on the specific requirements of the analysis.

  • HPLC with pre-column derivatization offers a robust and reliable method with good sensitivity and specificity, making it well-suited for routine quality control applications.

  • GC-MS with derivatization provides the highest level of specificity and sensitivity, making it the method of choice for trace-level analysis and for complex matrices where interferences are a concern.

  • UV-Vis spectrophotometry is a simple, rapid, and cost-effective method that can be suitable for in-process controls or for situations where high specificity is not critical. However, its susceptibility to interference from other UV-absorbing compounds necessitates careful validation of specificity.

Ultimately, the selected method must be thoroughly validated to ensure it is fit for its intended purpose, providing reliable data to support drug development and ensure product quality.[15] This guide serves as a starting point for the development and validation of analytical methods for this challenging yet crucial pharmaceutical intermediate.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
  • Advanced Spectroscopic Methods for Carbonyl Analysis - Patsnap Eureka. (2025, July 24).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed. (2017, June 5).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy - Mettler Toledo.
  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva - EPA.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate.
  • A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents - Benchchem.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances | Semantic Scholar.
  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15).
  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents.
  • UV-Vis Spectroscopy of Carbonyl Compounds | PDF - Scribd.
  • UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. (2016, September 26).

Sources

Safety & Regulatory Compliance

Safety

3-Phenylisoxazole-5-carbonyl chloride proper disposal procedures

This guide outlines the Standard Operating Procedure (SOP) for the safe disposal of 3-Phenylisoxazole-5-carbonyl chloride and structurally related isoxazole acid chlorides. Operational Status: IMMEDIATE ACTION REQUIRED f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Standard Operating Procedure (SOP) for the safe disposal of 3-Phenylisoxazole-5-carbonyl chloride and structurally related isoxazole acid chlorides.

Operational Status: IMMEDIATE ACTION REQUIRED for unquenched residues. Hazard Class: Water-Reactive / Corrosive / Lachrymator

Part 1: Hazard Identification & Strategic Assessment

As a Senior Application Scientist, I must emphasize that acid chlorides are not standard organic waste . They are " energetic precursors" that react violently with moisture in the air, waste drums, or lungs.

The Chemical Trap: The isoxazole ring adds a layer of complexity. While the acid chloride moiety (


) is the primary hazard, the isoxazole ring is susceptible to base-catalyzed ring opening  (cleavage) under harsh conditions (e.g., concentrated NaOH), which can generate nitriles and unexpected exotherms. Therefore, our disposal strategy prioritizes controlled hydrolysis  under mild conditions before final neutralization.
PropertySpecificationOperational Implication
Functional Group Acyl Chloride (

)
Reacts with water to release HCl gas (corrosive/toxic).
Core Structure 3-PhenylisoxazoleStable to acid; potentially unstable to strong bases (ring opening).
Physical State Solid or OilSolids may have a "crust" protecting unreacted core; requires dissolution before quenching.
Primary Risk Hydrolysis ExothermDO NOT place directly in aqueous waste or solvent drums without quenching.

Part 2: Pre-Disposal Stabilization (Quenching Protocol)

Core Directive: You must convert the reactive acid chloride into a stable carboxylic acid or ester before it enters the waste stream.

Reagents & Equipment
  • Solvent: Dichloromethane (DCM) or Toluene (inert carrier).[1]

  • Quenching Agent: Ice/Water mixture OR Methanol (for esterification).

  • Neutralizer: Saturated Sodium Bicarbonate (

    
    ) solution.[1]
    
  • PPE: Fume hood (mandatory), nitrile gloves (double-gloved), face shield, lab coat.

Step-by-Step Quenching Workflow

1. Dissolution (The Carrier Phase)

  • Why: Solid acid chlorides can react unpredictably if water hits a "hot spot." Dissolving them ensures a homogeneous reaction rate.

  • Action: Dissolve the 3-Phenylisoxazole-5-carbonyl chloride in a minimal amount of DCM or Toluene.

2. Controlled Hydrolysis (The Quench)

  • Setup: Place a flask containing Ice Water (approx. 10x volume of your waste) in the fume hood. Stir magnetically.

  • Action: Add the acid chloride solution dropwise to the ice water.

  • Observation: You will see "fumes" (HCl mist). This is normal. The ice bath absorbs the heat of hydration.

    • Alternative (Esterification): If you prefer to generate the ester (often a liquid), drop the solution into Methanol instead of water. This releases HCl but avoids phase separation issues initially.

3. Neutralization (The pH Adjustment)

  • Risk:[1] The aqueous layer is now highly acidic (HCl).

  • Action: Slowly add Saturated Sodium Bicarbonate to the quenched mixture.

  • Critical Warning:Expect vigorous foaming (

    
     evolution). Add slowly to prevent overflow. Continue until pH is neutral (pH 6–8).
    

4. Phase Separation

  • Action: Transfer to a separatory funnel.

    • Bottom Layer (if DCM used): Contains the hydrolyzed 3-phenylisoxazole-5-carboxylic acid (or ester).

    • Top Layer (Aqueous): Contains NaCl and neutralized salts.

Part 3: Visualized Workflows

Figure 1: Decision Logic for Disposal

DisposalLogic Start Waste: 3-Phenylisoxazole-5-carbonyl chloride StateCheck Is it Pure/Solid or Concentrated? Start->StateCheck Dissolve Dissolve in DCM or Toluene StateCheck->Dissolve Yes QuenchChoice Select Quenching Path StateCheck->QuenchChoice Already Diluted Dissolve->QuenchChoice PathWater Path A: Ice Water (Forms Carboxylic Acid) QuenchChoice->PathWater PathAlc Path B: Methanol (Forms Methyl Ester) QuenchChoice->PathAlc Neutralize Neutralize with NaHCO3 (Watch for CO2 Foam) PathWater->Neutralize PathAlc->Neutralize Separate Separate Layers Neutralize->Separate WasteOrg Organic Layer -> Halogenated Waste (Stable Organic) Separate->WasteOrg WasteAq Aqueous Layer -> Aqueous Waste (Neutral Salts) Separate->WasteAq

Caption: Decision matrix for stabilizing reactive acid chlorides prior to final disposal.

Part 4: Waste Stream Segregation

Once quenched and separated, the materials are no longer "reactive" but must still be segregated correctly.

Waste ComponentCompositionDisposal StreamRCRA Code (Ref)
Organic Layer DCM/Toluene + Isoxazole Acid/EsterHalogenated Organic Waste (if DCM) or Non-Halogenated (if Toluene)D001 (Ignitable), F002 (Solvents)
Aqueous Layer Water + NaCl + Trace OrganicsAqueous Chemical Waste (Do not drain dispose without approval)N/A (Non-hazardous if pH 6-9)
Solid Precipitate 3-Phenylisoxazole-5-carboxylic acidSolid Hazardous Waste (Bag and Tag)-
Contaminated Sharps Syringes/Needles used for transferSharps Container (Incineration)-

Spill Response (Emergency Protocol): If the pure acid chloride is spilled:

  • Evacuate the immediate area (HCl fumes).

  • Do not use water.

  • Cover with dry sand or vermiculite .[1]

  • Scoop into a container and treat as solid hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. (Representative SDS for class).

  • University of California, Berkeley. (2016). SOP: Water Reactive Chemicals. EH&S.

  • Thermo Fisher Scientific. (2021). Handling and Disposal of Acid Chlorides.

Sources

Handling

Personal protective equipment for handling 3-Phenylisoxazole-5-carbonyl chloride

Executive Safety Summary (The "Why") 3-Phenylisoxazole-5-carbonyl chloride is a reactive electrophile belonging to the aromatic acid chloride class. While valuable as an intermediate for synthesizing pharmaceutical isoxa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (The "Why")

3-Phenylisoxazole-5-carbonyl chloride is a reactive electrophile belonging to the aromatic acid chloride class. While valuable as an intermediate for synthesizing pharmaceutical isoxazole derivatives, its handling presents two distinct, immediate hazards that dictate every protocol in this guide:

  • Hydrolytic Instability: Upon contact with ambient moisture, the -COCl moiety hydrolyzes to release hydrogen chloride (HCl) gas and the parent carboxylic acid. This reaction is exothermic and generates a corrosive acidic mist that attacks mucous membranes and lung tissue.

  • Direct Corrosivity: As an acylating agent, it reacts rapidly with nucleophiles (proteins on skin/eyes), causing immediate, irreversible chemical burns (H314).

Core Directive: All handling must occur under anhydrous conditions within a certified fume hood. The primary goal of PPE here is not just barrier protection, but redundancy against equipment failure.

Risk Assessment & Engineering Controls

Before donning PPE, you must validate the engineering controls.[1] PPE is the last line of defense, not the first.

Control ParameterRequirementScientific Rationale
Ventilation Chemical Fume Hood (Face velocity: 80–100 fpm)Captures fugitive HCl gas generated during transfer or hydrolysis.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents atmospheric moisture from degrading the reagent and generating pressure buildup in storage vessels.
Vessel Venting Oil Bubbler or ScrubberReactions involving this reagent often evolve HCl; the system must not be sealed (explosion risk) but vented through a base trap (e.g., NaOH).

Personal Protective Equipment (PPE) Matrix

The selection of PPE for acid chlorides is often complicated by the solvent used (commonly Dichloromethane (DCM) or Tetrahydrofuran (THF)). Standard nitrile gloves are insufficient for prolonged contact with these solvents.

A. Hand Protection (The Critical Decision)[2][3]
  • Primary Hazard: Corrosive burns + Solvent permeation.

  • Recommendation: Double-gloving is mandatory.

LayerMaterialThicknessFunction
Inner Glove Laminate Film (e.g., Silver Shield® / 4H®) ~2.7 milChemical Barrier. Provides >4 hour breakthrough time for both the acid chloride and aggressive solvents like DCM/THF.
Outer Glove Nitrile (Disposable) 5–8 milMechanical Protection. Protects the inner laminate glove from tears and provides grip (laminate gloves are slippery).
B. Respiratory & Body Protection[1][3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of corrosive mists tracking around the lenses.

  • Face: Face Shield (8-inch minimum) required during quenching or transferring volumes >50 mL.

  • Body: Chemical-resistant lab coat (buttoned to neck). For scale-up (>100g), wear a chemically resistant apron (Tychem® or PVC) to prevent soak-through in case of a spill.

  • Respiratory: If working outside a hood (strictly prohibited under normal ops) or cleaning a spill, a Full-Face Respirator with Acid Gas (E) + Organic Vapor (OV) cartridges is required.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Task Assessment Scale Scale of Operation? Start->Scale Small Small Scale (<50 mL) Standard Synthesis Scale->Small Low Volume Large Large Scale (>50 mL) or Quenching Step Scale->Large High Volume/High Risk BasicPPE Standard PPE: 1. Fume Hood 2. Splash Goggles 3. Double Gloves (Nitrile over Laminate) 4. Lab Coat Small->BasicPPE EnhancedPPE Enhanced PPE: 1. Add Face Shield 2. Add Chemical Apron 3. Check Trap Efficiency Large->EnhancedPPE

Figure 1: PPE Selection Logic based on operational scale and risk profile.

Operational Protocols

Phase 1: Weighing & Transfer
  • The Problem: Weighing solid acid chlorides on an open balance allows hydrolysis, corroding the balance and degrading your reagent.

  • The Protocol:

    • Tare a dry, septum-capped vial with Argon.

    • Quickly transfer the solid 3-Phenylisoxazole-5-carbonyl chloride into the vial.

    • Immediately recap and purge with Argon.

    • Weigh the closed vial.

    • Dissolve the solid in anhydrous solvent inside the vial and transfer via syringe/cannula to the reaction vessel. Never pour open solids.

Phase 2: Quenching (The High-Risk Step)
  • The Hazard: Adding water directly to the neat acid chloride causes a violent exotherm and massive HCl release (volcano effect).

  • The Protocol:

    • Cool the reaction mixture to <0°C.

    • Prepare a quench vessel containing ice-water or a saturated sodium bicarbonate solution.

    • Transfer the reaction mixture INTO the quench vessel slowly (dropwise).

    • Rule of Thumb: "Add the reactive species to the heat sink, not the heat sink to the reactive species."

Visualization: Quenching Workflow

Quenching_Protocol Step1 1. Preparation Cool Reaction to 0°C Step2 2. Setup Quench Prepare Ice/Base Bath (The 'Heat Sink') Step1->Step2 Step3 3. Transfer Add Reaction TO Quench (Dropwise) Step2->Step3 Step4 4. Neutralization Verify pH = 7 Dispose as Organic Waste Step3->Step4 Warning CRITICAL: Never add water directly to acid chloride! Warning->Step3

Figure 2: Safe quenching workflow to prevent thermal runaway and HCl release.

Emergency & Disposal Procedures

Spill Management
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Full-face respirator (Acid Gas/OV), laminate gloves, apron.

  • Neutralize: Cover the spill with dry sodium bicarbonate or calcium carbonate. Do not use water (it will disperse acid mist).[2]

  • Collect: Once bubbling ceases, sweep up the solid and place in a hazardous waste container labeled "Acidic Organic Debris."

Waste Disposal[5]
  • Never dispose of unquenched acid chlorides.

  • Follow the quenching protocol (Section 5, Phase 2).

  • Check pH to ensure neutrality.[3]

  • Dispose of the resulting biphasic mixture in the Halogenated Organic Solvent waste stream (due to the likely presence of DCM or reaction byproducts).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • University of Pennsylvania, EH&S. (2023). Fact Sheet: Acyl Chlorides. (Standard operating procedures for highly reactive acylating agents). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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